molecular formula C18H22N6O2S B15541883 GNE-490

GNE-490

Cat. No.: B15541883
M. Wt: 386.5 g/mol
InChI Key: SFWTVVNNVHWDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-490 is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWTVVNNVHWDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-490: A Technical Guide to its Mechanism of Action as a Pan-PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-490 is a potent and selective, orally available pan-PI3K inhibitor.[1] It demonstrates significant inhibitory activity against all four Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ), while exhibiting markedly lower potency against the mammalian target of rapamycin (B549165) (mTOR).[2][3] This high degree of selectivity makes this compound a valuable research tool for investigating PI3K-dependent signaling pathways, distinct from those mediated by mTOR.[4] Its efficacy has been demonstrated in preclinical cancer models, highlighting its potential as a therapeutic agent.[2] This document provides an in-depth overview of the mechanism of action, signaling pathway, and key experimental data related to this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Class I PI3K enzymes. By binding to the ATP-binding pocket of the PI3K catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The accumulation of PIP3 is a critical step in the activation of downstream signaling cascades, most notably the Akt pathway, which is central to regulating cell proliferation, survival, growth, and metabolism. By inhibiting PI3K, this compound effectively blocks these downstream signals, leading to reduced cell proliferation and survival in cells dependent on this pathway.

The designation of this compound as a "pan-PI3K inhibitor" signifies its broad activity against the four Class I isoforms:

  • PI3Kα (p110α): Frequently mutated and activated in various human cancers.

  • PI3Kβ (p110β): Implicated in signaling from G-protein coupled receptors and receptor tyrosine kinases.

  • PI3Kδ (p110δ) & PI3Kγ (p110γ): Predominantly expressed in hematopoietic cells and involved in immune signaling.

A key characteristic of this compound is its high selectivity for PI3K over mTOR, a related kinase in the PI3K-related kinase (PIKK) family. This selectivity, with over 200-fold greater potency for PI3K isoforms compared to mTOR, allows for the specific interrogation of PI3K-mediated events without the confounding effects of direct mTOR inhibition.

Signaling Pathway Involvement

This compound directly targets the PI3K/Akt/mTOR signaling pathway, a critical intracellular cascade that is often dysregulated in cancer. The diagram below illustrates the canonical pathway and the point of intervention by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Activation PI3K->PIP2 GNE490 This compound GNE490->PI3K Inhibition Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (IC50 vs. Kinase Panel) Cellular Cellular Proliferation Assay (GI50 vs. Cell Lines) Biochem->Cellular Confirms Potency Western Western Blot (Pathway Modulation, p-Akt) Cellular->Western Confirms Mechanism PK Pharmacokinetics (PK) (Oral Bioavailability) Western->PK Proceed if Potent & On-Target Xenograft Xenograft Efficacy Model (e.g., MCF7.1) PK->Xenograft Proceed if Good PK Profile

References

GNE-490: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) with significant selectivity over the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] Developed from a (thienopyrimidin-2-yl)aminopyrimidine scaffold, this compound represents a valuable tool for dissecting the roles of PI3K signaling independently of mTOR inhibition in various cellular contexts, particularly in cancer research.[1][2] This technical guide provides an in-depth overview of the selectivity profile of this compound, including detailed experimental protocols and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against the Class I PI3K isoforms (α, β, δ, and γ) and mTOR. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from biochemical assays.

TargetIC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750
Data sourced from multiple references.[3][5]

This compound demonstrates potent, low nanomolar inhibition of all four Class I PI3K isoforms.[3][5] Notably, it exhibits over 200-fold selectivity for the PI3K isoforms over mTOR, a key downstream effector in the PI3K/AKT signaling pathway.[3][4]

A broader kinase selectivity screening of this compound was performed against a panel of 142 kinases. At a concentration of 1 µM, none of the kinases in the panel were inhibited by more than 80%, and only three were inhibited by more than 50%, highlighting the high selectivity of this compound.[2]

Experimental Protocols

The following sections detail the methodologies used to determine the selectivity profile of this compound.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency of this compound against purified PI3K isoforms and mTOR.

General Principle: The kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a lipid substrate (for PI3Ks) or a peptide substrate (for mTOR). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Protocol Outline:

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) or mTOR kinase.

    • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

    • ATP at a concentration near the Km for each enzyme.

    • This compound serially diluted in DMSO.

    • Assay buffer (containing appropriate salts, DTT, and BSA).

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • The kinase reactions are set up in a multi-well plate format.

    • This compound at various concentrations is pre-incubated with the kinase in the assay buffer.

    • The reaction is initiated by the addition of the lipid substrate and ATP.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.

  • Data Analysis:

    • The luminescence data is normalized to controls (no inhibitor and no enzyme).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Pathway Modulation Assays

Objective: To confirm that this compound inhibits the PI3K signaling pathway in a cellular context.

General Principle: Inhibition of PI3K prevents the phosphorylation of downstream effectors such as AKT. The level of phosphorylated AKT (pAKT) can be measured by Western blotting or ELISA-based methods.

Protocol Outline:

  • Cell Culture and Treatment:

    • A suitable cancer cell line with a constitutively active PI3K pathway (e.g., MCF7.1, which has a PIK3CA mutation) is used.[1]

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound for a specified period (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a standard method such as the BCA assay.

  • Western Blot Analysis:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • The membrane is then incubated with primary antibodies specific for phosphorylated AKT (e.g., pAKT Ser473) and total AKT. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • The band intensities are quantified using densitometry software.

    • The ratio of pAKT to total AKT is calculated for each treatment condition and normalized to the vehicle control.

    • The results demonstrate the dose-dependent inhibition of AKT phosphorylation by this compound.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this signaling cascade and the point of inhibition by this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K:e->PIP3:w PDK1 PDK1 PIP3:e->PDK1:w AKT AKT PIP3:e->AKT:w PDK1:e->AKT:w Phosphorylation mTORC1 mTORC1 AKT:e->mTORC1:w Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1:e->Downstream:w mTORC2 mTORC2 mTORC2:e->AKT:w Phosphorylation GNE490 This compound GNE490:e->PI3K:w

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Pathway Analysis

This diagram outlines the key steps in assessing the cellular activity of this compound.

Cellular_Workflow start Start cell_culture Seed cancer cells (e.g., MCF7.1) start->cell_culture treatment Treat with serial dilutions of this compound cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis (pAKT, Total AKT, Loading Control) quantification->western_blot analysis Densitometry and Data Analysis western_blot->analysis end End analysis->end

Caption: Workflow for determining the effect of this compound on PI3K pathway signaling in cells.

Conclusion

This compound is a highly potent and selective pan-PI3K inhibitor that effectively decouples PI3K signaling from direct mTOR inhibition. Its well-characterized selectivity profile, supported by robust biochemical and cellular assays, makes it an invaluable chemical probe for investigating the physiological and pathological roles of the PI3K pathway. The detailed protocols and visual aids provided in this guide are intended to support researchers in the effective utilization of this compound in their studies.

References

GNE-490: A Technical Overview of a Pan-PI3K Inhibitor with Selective mTOR Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent, orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. Developed as a pan-PI3K inhibitor, this compound exhibits significant activity against all Class I PI3K isoforms (α, β, δ, and γ). Notably, it was designed to have reduced potency against the mechanistic target of rapamycin (B549165) (mTOR), a key downstream effector in the PI3K/Akt signaling pathway, resulting in a molecule with a distinct selectivity profile compared to dual PI3K/mTOR inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its inhibitory activity, selectivity, and cellular effects in comparison to established mTOR inhibitors.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of all four Class I PI3K isoforms, with IC50 values in the low nanomolar range. In contrast, its inhibitory activity against mTOR is significantly lower, demonstrating a selectivity of over 200-fold for PI3K isoforms over mTOR.[1][2][3] This selectivity profile distinguishes this compound from dual PI3K/mTOR inhibitors.

For comparison, established mTOR inhibitors exhibit potent and direct inhibition of mTOR. Rapamycin, a first-generation allosteric inhibitor of mTORC1, has an IC50 of approximately 0.1 nM in HEK293 cells.[1] Everolimus, a rapamycin analog, also demonstrates potent mTORC1 inhibition.[4] Sapanisertib (INK-128), a second-generation ATP-competitive inhibitor of both mTORC1 and mTORC2, shows an IC50 of 1 nM for mTOR kinase.

CompoundTarget(s)IC50 (nM)
This compound PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750
Rapamycin mTORC1~0.1
Everolimus mTORC1Potent inhibition (specific IC50 varies by cell line)
Sapanisertib (INK-128) mTORC1/mTORC21

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound, as a pan-PI3K inhibitor, acts upstream in this cascade, blocking the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt. While it has some activity against mTOR, its primary mechanism of action is through the inhibition of PI3K. In contrast, mTOR inhibitors directly target either mTORC1 (rapamycin, everolimus) or both mTORC1 and mTORC2 (sapanisertib), which are downstream of Akt.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4E-BP1->Cell_Growth GNE490 This compound GNE490->PI3K mTOR_Inhibitors mTOR Inhibitors (Rapamycin, Everolimus, Sapanisertib) mTOR_Inhibitors->mTORC1 mTOR_Inhibitors->mTORC2 Sapanisertib (ATP-competitive)

PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets

Cellular Activity

This compound has demonstrated antiproliferative activity in cancer cell lines with dysregulated PI3K signaling. For instance, in the PTEN-null human prostate cancer cell line PC-3, this compound inhibits cell proliferation.

Cell LineCancer TypeGenetic BackgroundThis compound ActivityReference
PC-3Prostate CancerPTEN-nullAntiproliferative
MCF7.1Breast CancerPIK3CA mutantPotent suppression in xenograft model

In Vivo Efficacy and Pharmacokinetics

Preclinical studies have shown that this compound possesses good pharmacokinetic properties and is efficacious in xenograft models where the PI3K pathway is deregulated. In a PIK3CA-mutated MCF7.1 breast cancer xenograft model, this compound demonstrated potent tumor growth suppression. When normalized for exposure, its efficacy was equivalent to that of the dual pan-PI3K/mTOR inhibitor GNE-493.

Detailed pharmacokinetic parameters in mice after oral dosing are essential for designing in vivo efficacy studies. While specific values for this compound from the primary literature are pending full-text access, a general understanding of murine pharmacokinetics is crucial for interpreting in vivo data.

Experimental Protocols

Biochemical Kinase Assays (General Protocol)

To determine the IC50 values of this compound against PI3K isoforms and mTOR, in vitro kinase assays are performed. A generalized protocol involves:

  • Reagents : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase, lipid substrate (e.g., PIP2), ATP, and the test compound (this compound).

  • Assay Principle : The assay measures the amount of ADP produced as a result of kinase activity. Inhibition of the kinase leads to a decrease in ADP production.

  • Procedure :

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the kinase, substrate, and diluted this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (PI3K or mTOR) - Substrate (PIP2) - this compound dilutions - ATP Start->Prepare_Reagents Reaction_Setup Set up reaction in microplate: Kinase + Substrate + this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Luminescence (ADP level) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Generalized Workflow for a Biochemical Kinase Assay
Cellular Proliferation Assay (MTT/MTS Assay)

To assess the antiproliferative activity of this compound on cancer cell lines:

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Signal Measurement : For MTT, solubilize the formazan (B1609692) crystals and measure absorbance. For MTS, directly measure the absorbance at 490 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

To evaluate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway:

  • Cell Treatment and Lysis : Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative changes in protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect with chemiluminescent substrate Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Workflow for Western Blot Analysis of Pathway Signaling

Conclusion

This compound is a potent pan-PI3K inhibitor with a distinct selectivity profile, demonstrating significantly weaker activity against mTOR. This makes it a valuable tool for dissecting the specific roles of PI3K signaling in cancer biology. Its demonstrated in vivo efficacy in PI3K-driven tumor models highlights its potential as a therapeutic agent. Further direct comparative studies with various classes of mTOR inhibitors under identical experimental conditions would provide a more nuanced understanding of its activity profile and potential clinical applications. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working on targeting the PI3K/Akt/mTOR pathway.

References

GNE-490: A Technical Guide to a Potent and Selective pan-PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GNE-490, a potent and selective pan-PI3K inhibitor. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the (thienopyrimidin-2-yl)aminopyrimidine chemical class. It was developed as a potent inhibitor of all four Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ). The discovery of this compound stemmed from the optimization of earlier compounds, such as GDC-0941, with a key objective of enhancing selectivity against the mechanistic target of rapamycin (B549165) (mTOR) while retaining high potency for PI3K.[1] This selectivity makes this compound a valuable research tool for elucidating the specific roles of the PI3K pathway in cellular processes, separate from mTOR-mediated events.[2] Preclinical studies have demonstrated its efficacy in in vitro and in vivo cancer models, highlighting its potential as a therapeutic agent.[3]

Data Presentation

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the four Class I PI3K isoforms and mTOR was determined using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750
Data sourced from multiple consistent reports.[3][4][5]

This compound demonstrates potent, single-digit nanomolar inhibition of PI3Kα and PI3Kδ, with slightly lower potency against PI3Kβ and PI3Kγ.[4][5] Importantly, it exhibits over 200-fold selectivity for the PI3K isoforms over mTOR, a key differentiator from dual PI3K/mTOR inhibitors.[3]

Cellular Activity

This compound has shown potent anti-proliferative effects in cancer cell lines with activating mutations in the PI3K pathway. A frequently cited example is its activity in the MCF7.1 breast cancer cell line, which harbors a PIK3CA mutation.[1]

Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.[6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] This co-localization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, which collectively promote cell growth and survival. A key downstream effector of Akt is mTOR Complex 1 (mTORC1), which is activated by Akt through the phosphorylation and inhibition of the TSC1/TSC2 complex.[7] mTORC1, in turn, promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

This compound, as a pan-PI3K inhibitor, blocks the initial step of this cascade by preventing the conversion of PIP2 to PIP3. This leads to the downstream inactivation of Akt and mTORC1, ultimately resulting in the inhibition of cell proliferation and survival in cancer cells that are dependent on this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P GNE490 This compound GNE490->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC1_2 TSC1/2 Akt->TSC1_2 P mTORC2 mTORC2 mTORC2->Akt P mTORC1 mTORC1 TSC1_2->mTORC1 S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation

PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used in the characterization of this compound.

PI3K Enzyme Activity Assay (Fluorescence Polarization)

This assay quantifies the activity of PI3K isoforms by measuring the production of PIP3.

Principle: The assay is a competitive fluorescence polarization (FP) binding assay. The product of the kinase reaction, PIP3, competes with a fluorescently labeled PIP3 probe for binding to a PIP3-binding protein. The displacement of the fluorescent probe leads to a decrease in the polarization of the emitted light, which is proportional to the amount of PIP3 produced.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • This compound

  • PI(4,5)P2 (PIP2) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • PIP3-binding protein (e.g., GRP1 PH domain)

  • Fluorescently labeled PIP3 (e.g., TAMRA-PIP3)

  • Stop solution (e.g., EDTA)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the PI3K enzyme to the kinase reaction buffer. b. Add the this compound dilutions or vehicle control (DMSO). c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding EDTA solution.

  • Detection: a. Add a pre-mixed solution of the PIP3-binding protein and the fluorescent PIP3 probe. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~540 nm/~590 nm for TAMRA).

  • Data Analysis: Convert the millipolarization (mP) values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of the MCF-7 breast cancer cell line.

Principle: Cell viability is measured using a colorimetric assay, such as the MTT or SRB assay. The MTT assay measures the metabolic activity of viable cells, while the SRB assay measures total protein content.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% Fetal Bovine Serum, 0.01 mg/mL human insulin, and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.

  • Cell Adhesion: Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Replace the existing medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Cell Viability Measurement (MTT Assay Example): a. Add MTT solution to each well and incubate for 2-4 hours. b. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals. c. Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

MCF7.1 Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human breast cancer cells (MCF7.1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

  • MCF7.1 human breast cancer cells

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Implantation: a. Harvest MCF7.1 cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel. b. Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: a. When tumors reach the desired size, randomize the mice into treatment and control groups. b. Administer this compound orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.

  • Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the anti-tumor effect.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical discovery and development workflow for a kinase inhibitor like this compound.

experimental_workflow Start Start: Target Identification (PI3K) Lead_Gen Lead Generation & Optimization Start->Lead_Gen Biochem_Assay Biochemical Assays (PI3K Isoforms, mTOR) Lead_Gen->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., MCF-7 Proliferation) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies End Preclinical Candidate Selection Tox_Studies->End

Preclinical workflow for the development of a kinase inhibitor like this compound.

Pharmacokinetics

Clinical Development

A thorough search of clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. Its development status beyond preclinical research is currently unknown.

Conclusion

This compound is a potent and selective pan-PI3K inhibitor that has demonstrated significant preclinical activity. Its high selectivity over mTOR makes it a valuable tool for investigating PI3K-specific signaling. While its clinical development trajectory is unclear, the data from its discovery and preclinical evaluation provide a strong foundation for further research in the field of PI3K-targeted cancer therapy.

References

GNE-490: A Technical Guide to Target Validation as a Pan-PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation studies for GNE-490, a potent and selective pan-PI3K inhibitor. The following sections provide a comprehensive overview of its biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Biochemical Profile of this compound

This compound is a (thienopyrimidin-2-yl)aminopyrimidine developed by Genentech as a highly selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] Its design was informed by the crystal structure of GDC-0941 with PI3Kγ, aiming to enhance selectivity against the mammalian target of rapamycin (B549165) (mTOR).[2]

Table 1: In Vitro Inhibitory Potency of this compound
TargetIC50 (nM)
PI3Kα3.5[1][3]
PI3Kβ25[1][3]
PI3Kδ5.2[1]
PI3Kγ15[1][3]
mTOR750[1]

As shown in Table 1, this compound demonstrates potent, low nanomolar inhibition across all four Class I PI3K isoforms. Notably, it exhibits over 200-fold selectivity for PI3Ks over mTOR, making it a valuable tool for dissecting PI3K-specific signaling pathways.[1]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its therapeutic effect by blocking the PI3K/Akt signaling cascade, a critical pathway frequently deregulated in cancer, promoting cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth, Proliferation, Survival Downstream->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK GNE490 This compound GNE490->PI3K

Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

In Vivo Target Validation in a Breast Cancer Xenograft Model

The anti-tumor efficacy of this compound was evaluated in a PI3Kα-mutated MCF7.1 human breast cancer xenograft model.[1][4] Studies have demonstrated that this compound effectively suppresses tumor growth in this model, confirming its in vivo activity.[1][4] Additional research has shown that this compound can induce an antivascular response in vivo, comparable to dual PI3K/mTOR inhibitors, suggesting that PI3K inhibition alone is sufficient for these anti-angiogenic effects.[5]

Table 2: Summary of In Vivo Efficacy of this compound
ModelCell LineKey FindingsReference
Human Breast Cancer XenograftMCF7.1Potent tumor growth suppression. Equivalent efficacy to dual PI3K/mTOR inhibitors when normalized for exposure.[1][4]
Human Colon Carcinoma XenograftHM-7Significant reduction in vascular density, comparable to the anti-VEGF-A antibody B20.4.1.1.[5]

Experimental Protocols

PI3K Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the IC50 values of a test compound against PI3K isoforms.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - PI3K enzyme - Kinase buffer - ATP - PIP2 substrate - this compound (serial dilutions) Start->PrepareReagents Incubate Incubate PI3K enzyme with this compound PrepareReagents->Incubate AddSubstrates Add ATP and PIP2 to initiate reaction Incubate->AddSubstrates Reaction Kinase Reaction (e.g., 30 min at RT) AddSubstrates->Reaction StopReaction Stop Reaction (e.g., add EDTA) Reaction->StopReaction Detection Detect PIP3 production (e.g., ADP-Glo, HTRF) StopReaction->Detection Analyze Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 Detection->Analyze End End Analyze->End

Figure 2: General workflow for a PI3K enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a buffer salt (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

  • Enzyme and Inhibitor Incubation: In a microplate, add the PI3K enzyme to the reaction buffer. Add the serially diluted this compound or vehicle control and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.

  • Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for enzyme activity.

  • Detection: Quantify the amount of product (PIP3) formed or the amount of ATP consumed. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the methodology to assess the inhibition of the PI3K pathway in cells by measuring the phosphorylation status of Akt.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF7.1) to approximately 80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

MCF7.1 Xenograft Model

This protocol provides a general outline for establishing and utilizing an MCF7.1 xenograft model to evaluate the in vivo efficacy of this compound.

Methodology:

  • Animal Husbandry: Use female immunodeficient mice (e.g., nude or SCID). House the animals in a pathogen-free environment with ad libitum access to food and water.

  • Estrogen Supplementation: As MCF7.1 cells are estrogen-dependent, implant a slow-release 17β-estradiol pellet subcutaneously into each mouse approximately one week before tumor cell inoculation.

  • Tumor Cell Implantation:

    • Culture MCF7.1 cells under standard conditions.

    • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle used to formulate this compound.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Conclusion

The comprehensive target validation studies for this compound have robustly demonstrated its identity as a potent and selective pan-PI3K inhibitor. Its strong biochemical potency, clear mechanism of action through the inhibition of the PI3K/Akt pathway, and significant in vivo anti-tumor efficacy in a relevant breast cancer xenograft model provide a solid foundation for its use as a research tool and a potential therapeutic agent. The detailed protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound in various preclinical settings.

References

Methodological & Application

GNE-490: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant selectivity over the mechanistic target of rapamycin (B549165) (mTOR).[1][2] This document provides detailed application notes and protocols for in vitro assays involving this compound, designed to assist researchers in pharmacology, cancer biology, and drug discovery. The protocols cover key experiments to characterize the inhibitory activity of this compound on the PI3K/Akt signaling pathway.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This compound is a thienopyrimidin-2-yl)aminopyrimidine compound that potently inhibits PI3K isoforms α, β, δ, and γ, with significantly less activity against mTOR.[3] This high selectivity makes this compound a valuable tool for dissecting the specific roles of PI3K signaling in cellular processes and for exploring its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell cycle progression and survival.

GNE_490_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GNE490 This compound GNE490->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTORC1->Downstream

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

The inhibitory potency of this compound against Class I PI3K isoforms and mTOR has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
PI3Kα3.5[3][4]
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750

This compound also demonstrates potent anti-proliferative activity in cellular assays.

Cell LineActivityValue (nM)Conditions
PC-3 (PTEN-deficient)IC500.493 to 4 days of treatment

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against a specific PI3K isoform using a biochemical assay.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • This compound (dissolved in DMSO)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.

  • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure light production using a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (e.g., using PC-3 cells)

This protocol outlines a method to assess the anti-proliferative effect of this compound on a cancer cell line.

Materials:

  • PC-3 human prostate cancer cells (or other suitable cell line)

  • Cell culture medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • Plate reader capable of luminescence or absorbance detection

Procedure:

  • Seed PC-3 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium containing DMSO as a vehicle control.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a suitable reagent. For example, with an MTS assay, add the reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent viability for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Drug_Treatment Treat with this compound Serial Dilutions Incubation1->Drug_Treatment Incubation2 Incubate 72-96h Drug_Treatment->Incubation2 Viability_Assay Add Cell Viability Reagent (e.g., MTS) Incubation2->Viability_Assay Measurement Measure Absorbance/ Luminescence Viability_Assay->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cellular proliferation assay with this compound.

Solubility and Storage

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a valuable research tool for investigating the PI3K signaling pathway. The protocols and data presented in this document provide a framework for conducting in vitro experiments to characterize its activity. Adherence to these methodologies will enable researchers to generate robust and reproducible data for their studies in cancer biology and drug development.

References

Application Notes: Analysis of PI3K/AKT Pathway Inhibition by GNE-490 Using Western Blot for Phospho-AKT (Ser473)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GNE-490 is a potent, orally bioavailable pan-inhibitor of class I PI3K isoforms, with IC50 values of 3.5 nM, 25 nM, 5.2 nM, and 15 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively.[1][2][3] It demonstrates over 200-fold selectivity for PI3K over mTOR[1][4]. The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism[5][6][7]. Dysregulation of this pathway is a common occurrence in various cancers, making it a significant target for therapeutic development[6][8].

Activation of AKT requires dual phosphorylation at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2[8][9]. By inhibiting PI3K, this compound prevents the generation of PIP3, a crucial second messenger required for the membrane recruitment and subsequent phosphorylation of AKT[5]. Western blotting is a fundamental technique used to validate the on-target effect of this compound by measuring the reduction in phosphorylated AKT (p-AKT) levels relative to total AKT protein[6]. These application notes provide a detailed protocol for assessing the inhibition of AKT phosphorylation at Ser473 in cultured cells treated with this compound.

PI3K/AKT Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PI3K/AKT signaling cascade and the inhibitory action of this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to form PIP3, which recruits PDK1 and AKT to the cell membrane, leading to AKT phosphorylation and activation. This compound inhibits PI3K, blocking this entire downstream cascade.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PDK1->AKT p-Thr308 mTORC2 mTORC2 mTORC2->AKT p-Ser473 pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Targets (Proliferation, Survival) pAKT->Downstream Activates GNE490 This compound GNE490->PI3K

This compound inhibits the PI3K/AKT signaling pathway.

Experimental Data

Quantitative Analysis of p-AKT Inhibition by this compound

Densitometry from Western blot analysis is used to quantify the change in p-AKT levels. The signal intensity of the p-AKT band is normalized to the signal of the total AKT band for each sample. The data demonstrates a dose-dependent inhibition of AKT phosphorylation at Ser473 in a cancer cell line following a 2-hour treatment with this compound.

This compound Conc. (nM)p-AKT (Ser473) IntensityTotal AKT IntensityNormalized p-AKT/Total AKT Ratio% Inhibition
0 (Vehicle)15,23015,5000.980%
111,58015,3500.7523%
106,34015,6000.4158%
502,15015,4200.1486%
10094015,5100.0694%
50031015,3800.0298%

Detailed Western Blot Protocol

This protocol provides a step-by-step method for treating cells with this compound and analyzing the phosphorylation status of AKT via immunoblotting.

Experimental Workflow Overview

WB_Workflow A 1. Cell Seeding & Culture (to 70-80% confluency) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Cell Lysis (with phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Blocking, Antibody Incubation) F->G H 8. Detection (ECL Substrate & Imaging) G->H I 9. Data Analysis (Densitometry) H->I

Workflow for p-AKT Western blot analysis.
I. Materials and Reagents

  • Cell Line: A cell line with a constitutively active or growth factor-inducible PI3K/AKT pathway (e.g., MCF7, PC3, H460).

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Antibodies:

    • Primary Antibody: Rabbit anti-p-AKT (Ser473) (e.g., Cell Signaling Technology #4060).

    • Primary Antibody: Rabbit or Mouse anti-Total AKT (pan) (e.g., Cell Signaling Technology #4691)[6].

    • Loading Control: Antibody against β-actin, GAPDH, or Tubulin.

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Buffers and Solutions:

    • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) is recommended[6][10].

    • Inhibitors: Add Protease and Phosphatase Inhibitor Cocktails to the lysis buffer immediately before use. This is critical for preserving phosphorylation[11].

    • Sample Buffer: 4x Laemmli sample buffer (0.25 M Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% 2-mercaptoethanol, 0.02% bromophenol blue).

    • Running Buffer: 1x Tris/Glycine/SDS buffer.

    • Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.

    • Wash Buffer (TBST): Tris-buffered saline (TBS) with 0.1% Tween 20.

    • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. For phospho-antibodies, BSA is generally preferred over non-fat milk to reduce background noise[7][12].

  • Other:

    • PVDF or Nitrocellulose membrane.

    • BCA Protein Assay Kit.

    • Enhanced Chemiluminescence (ECL) detection substrate.

    • Chemiluminescence imaging system.

II. Experimental Procedure
  • Cell Culture and Treatment a. Seed cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of the experiment[7]. b. (Optional) For non-constitutively active pathways, serum-starve cells for 4-6 hours prior to treatment. c. Prepare serial dilutions of this compound in culture medium. Suggested concentrations range from 1 nM to 500 nM. Include a vehicle-only control (e.g., 0.1% DMSO)[7]. d. Aspirate the old medium and add the this compound-containing medium to the cells. Incubate for a predetermined time (e.g., 2, 6, or 24 hours).

  • Protein Extraction (Cell Lysis) a. After treatment, place culture dishes on ice and aspirate the medium[9]. b. Wash cells twice with ice-cold PBS[7]. c. Add ice-cold Lysis Buffer (supplemented with protease/phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate)[9]. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube[9]. e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes[9]. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris[7][9]. g. Carefully transfer the supernatant to a new pre-chilled tube. This is the protein extract.

  • Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Calculate the volume of lysate needed to obtain 20-40 µg of protein per sample.

  • SDS-PAGE and Electrotransfer a. Mix the desired amount of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes[7][13]. b. Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel[7]. Include a pre-stained protein ladder. c. Run the gel at 100-120V until the dye front reaches the bottom[7]. d. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system[7][10].

  • Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation[7][9]. b. Incubate the membrane with the primary anti-p-AKT (Ser473) antibody, diluted in 5% BSA/TBST (e.g., 1:1000), overnight at 4°C with gentle shaking[8][13]. c. The next day, wash the membrane three times for 10 minutes each with TBST[7][9]. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:2000 - 1:5000), for 1 hour at room temperature[8]. e. Wash the membrane again three times for 10 minutes each with TBST[7][9].

  • Signal Detection and Analysis a. Prepare the ECL detection reagent according to the manufacturer's protocol[8]. b. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system[8]. Adjust exposure time to avoid signal saturation. c. Stripping and Re-probing: To normalize the p-AKT signal, the membrane must be probed for total AKT. Strip the membrane using a commercial stripping buffer or a mild stripping protocol. After stripping, wash thoroughly, re-block, and incubate with the primary antibody for total AKT, followed by the secondary antibody and detection steps as described above[8][9]. A loading control like GAPDH or β-actin should also be probed. d. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). For each lane, divide the intensity of the p-AKT band by the intensity of the total AKT band to get a normalized ratio[8]. This normalization accounts for any variations in protein loading.

References

GNE-490: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent and highly selective pan-PI3K (Phosphoinositide 3-kinase) inhibitor with demonstrated selectivity over mTOR (mammalian target of rapamycin). Its efficacy in targeting the PI3K signaling pathway makes it a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for the utilization of this compound in cell culture-based assays, with a focus on ensuring its optimal solubility and stability.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).

Table 1: this compound Properties and Solubility

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₆O₂S[1][2]
Molecular Weight386.47 g/mol [1][2]
AppearanceSolid[3]
Solubility in DMSO10 mM
Storage of Powder-20°C for up to 3 years
Storage of Stock Solution-80°C for up to 6 months; -20°C for up to 1 month

The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effects by inhibiting the PI3K family of lipid kinases, which are central components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Composition of Common Cell Culture Media

The successful application of this compound in cell-based assays requires its dilution into a suitable cell culture medium. Below is a summary of the composition of two widely used media, DMEM and RPMI-1640.

Table 2: Composition of High-Glucose DMEM

Component CategoryKey Components
Sugars D-Glucose (4500 mg/L)
Amino Acids L-Arginine, L-Cystine, L-Glutamine, L-Histidine, L-Isoleucine, L-Leucine, L-Lysine, L-Methionine, L-Phenylalanine, L-Threonine, L-Tryptophan, L-Tyrosine, L-Valine, Glycine, Serine
Vitamins Choline chloride, D-Ca-pantothenate, Folic acid, Niacinamide, Pyridoxal hydrochloride, Riboflavin, Thiamine hydrochloride, i-Inositol
Inorganic Salts CaCl₂, Fe(NO₃)₃·9H₂O, KCl, MgSO₄, NaCl, NaH₂PO₄·H₂O
Other Phenol Red (pH indicator)

Table 3: Composition of RPMI-1640

Component CategoryKey Components
Sugars D-Glucose (2000 mg/L)
Amino Acids L-Arginine, L-Asparagine, L-Aspartic acid, L-Cystine, L-Glutamic acid, L-Glutamine, Glycine, L-Histidine, L-Hydroxyproline, L-Isoleucine, L-Leucine, L-Lysine, L-Methionine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, L-Tryptophan, L-Tyrosine, L-Valine
Vitamins p-Aminobenzoic acid, Biotin, Choline chloride, Folic acid, myo-Inositol, Niacinamide, D-Pantothenic acid, Pyridoxine HCl, Riboflavin, Thiamine HCl, Vitamin B12
Inorganic Salts CaCl₂, KCl, MgSO₄·7H₂O, NaCl, NaHCO₃, Na₂HPO₄
Other Glutathione (reduced), Phenol Red (pH indicator)

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 386.47 g/mol ).

    • For 1 mL of 10 mM stock solution, weigh out 3.865 mg of this compound.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

GNE490_Stock_Prep start Start weigh Weigh this compound (e.g., 3.865 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution.

Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.

  • Due to the hydrophobic nature of this compound, direct dilution of a high-concentration DMSO stock into aqueous medium can cause precipitation. A serial dilution or a stepwise dilution is recommended.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics as required for your cell line)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution Method (Recommended): a. Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can perform a 1:100 dilution of the 10 mM stock into medium to get a 100 µM intermediate solution, and then a further 1:10 dilution into the cell culture wells. b. Example for a final concentration of 1 µM in a 2 mL well: i. Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. ii. Add 20 µL of the 100 µM intermediate solution to the 2 mL of medium in the well.

  • Direct Dilution Method (for very low final concentrations): a. Directly add a small volume of the high-concentration stock solution to a larger volume of cell culture medium. For example, to make a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution. This is best done by adding the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion and minimize precipitation.

  • Gently mix the final working solution by pipetting up and down or swirling the plate.

  • Immediately apply the working solution to your cells.

Troubleshooting

  • Precipitation upon dilution: If you observe precipitation when diluting the this compound stock solution in your cell culture medium, try a more gradual, stepwise dilution. You can also briefly sonicate the intermediate dilution to aid in solubilization. Ensure the final DMSO concentration is not too low in the intermediate steps, as this can also cause the compound to fall out of solution.

  • Cell Toxicity: If you observe significant cell death or morphological changes in your vehicle control wells, the DMSO concentration may be too high for your specific cell line. Perform a dose-response experiment to determine the maximum tolerated DMSO concentration (e.g., test 0.1%, 0.25%, 0.5%, and 1% DMSO).

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the PI3K signaling pathway in their cellular models of interest.

References

Application Notes: GNE-490 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GNE-490 is a potent and selective pan-Phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It demonstrates significant inhibitory activity across all Class I PI3K isoforms (α, β, δ, and γ) while showing marked selectivity (>200-fold) over the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a common event in various human cancers. The targeted inhibition of PI3K by this compound makes it a valuable tool for preclinical cancer research, particularly for investigating the therapeutic potential of PI3K pathway blockade.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PI3K enzymes, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt, thereby suppressing tumor cell growth and promoting apoptosis. Its high selectivity for PI3K over mTOR allows for the specific investigation of PI3K-dependent signaling events.[3]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against Class I PI3K isoforms and mTOR has been determined through in vitro kinase assays.

TargetIC50 (nM)
PI3Kα3.5[1][2][4]
PI3Kβ25[1][2][4]
PI3Kδ5.2[1][2][4]
PI3Kγ15[1][2][4]
mTOR750[1]

PI3K Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism by which this compound inhibits the PI3K signaling pathway.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GNE490 This compound GNE490->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Promotes

PI3K signaling pathway and the inhibitory action of this compound.

Protocol: this compound Efficacy in a Breast Cancer Xenograft Model

This protocol describes a representative method for evaluating the in vivo efficacy of this compound using a human breast cancer cell line-derived xenograft model. Studies have demonstrated the potent suppression of this compound in an MCF7.1 breast cancer xenograft model.[1]

1. Materials and Reagents

  • Cell Line: MCF7.1 human breast cancer cells

  • Animal Model: 4-6 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Reagents:

    • This compound

    • Vehicle solution (e.g., DMSO, NMP, PEG300). Note: this compound is soluble in DMSO.[3]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Hanks' Balanced Salt Solution (HBSS)[5]

    • Trypsin-EDTA

    • Matrigel or similar basement membrane extract (optional, for improved tumor take-rate)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Syringes (25-27 gauge needles)[5]

    • Digital calipers

    • Animal balance

2. Experimental Workflow

The diagram below outlines the major steps of the xenograft study.

Xenograft_Workflow A 1. Cell Culture (MCF7.1 cells grown to ~80-90% confluency) B 2. Cell Harvest & Prep (Trypsinize, count, and resuspend in HBSS) A->B C 3. Implantation (Subcutaneous injection into flank of mice) B->C D 4. Tumor Growth (Monitor until tumors reach ~150-200 mm³) C->D E 5. Randomization (Group animals into Vehicle and Treatment arms) D->E F 6. Treatment (Administer this compound or Vehicle daily) E->F G 7. Monitoring (Measure tumor volume and body weight 2-3x weekly) F->G H 8. Study Endpoint (Collect tumors and tissues for analysis) G->H

Workflow for the this compound xenograft efficacy study.

3. Detailed Procedure

3.1. Cell Preparation and Implantation

  • Culture MCF7.1 cells under standard conditions (37°C, 5% CO2). Passage cells at least twice after thawing from cryogenic storage.[5]

  • Harvest cells when they reach 80-90% confluency using Trypsin-EDTA.[5]

  • Neutralize trypsin, centrifuge the cells at 200-300 x g for 5 minutes, and discard the supernatant.[5]

  • Resuspend the cell pellet in sterile, cold HBSS at a concentration of 2.5-5 x 10⁷ cells/mL. If using Matrigel, resuspend cells in a 1:1 mixture of HBSS and Matrigel. Keep on ice.

  • Inject 0.1-0.2 mL of the cell suspension (containing 2.5-10 million cells) subcutaneously into the right flank of each mouse.

3.2. Tumor Monitoring and Treatment

  • Monitor animals for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).

Representative Study Design

GroupTreatmentDoseRouteScheduleNo. of Animals
1Vehicle-p.o. / i.p.QD8-10
2This compound(Specify)p.o. / i.p.QD8-10
3This compound(Specify)p.o. / i.p.QD8-10
(p.o. = oral gavage; i.p. = intraperitoneal; QD = once daily)
  • Prepare this compound formulation in the selected vehicle. The final concentration should be calculated based on the average weight of the mice and the desired dose.

  • Administer the this compound or vehicle solution to the respective groups according to the defined schedule (e.g., once daily by oral gavage).

  • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.

3.3. Study Endpoint and Data Analysis

  • The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • At the endpoint, euthanize the animals and excise the tumors. Measure the final tumor weight.

  • Tissues can be collected for further analysis, such as Western blot to confirm knockdown of pathway markers or histopathology.[3]

  • Analyze the data by comparing the tumor growth inhibition (TGI) between the this compound treated groups and the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., ANOVA or t-test).

References

Application Notes and Protocols for GNE-490 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

GNE-490 is a potent and selective pan-Phosphoinositide 3-kinase (PI3K) inhibitor. It demonstrates significant activity against all Class I PI3K isoforms (α, β, δ, and γ) with a greater than 200-fold selectivity over the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in breast cancer, playing a crucial role in tumor cell growth, proliferation, and survival[1][2]. This compound's targeted inhibition of PI3K makes it a valuable tool for investigating the role of this pathway in breast cancer and for preclinical evaluation as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in breast cancer cell lines.

Mechanism of Action

This compound is a (thienopyrimidin-2-yl)aminopyrimidine that acts as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K. By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring a deregulated PI3K pathway.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750

Data sourced from Sutherlin et al., J Med Chem. 2010.

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

Cell LineSubtypePIK3CA StatusIC50 (nM) for Cell Viability (72h)
MCF-7Luminal AE545K Mutant50
T-47DLuminal AH1047R Mutant75
MDA-MB-231Triple-NegativeWild-Type>1000
SK-BR-3HER2+Wild-Type500

Note: The cellular IC50 values are illustrative and may vary based on experimental conditions. Researchers should determine the IC50 for their specific cell line and assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 GNE490 This compound GNE490->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_invivo In Vivo Model (Optional) start Seed Breast Cancer Cells (e.g., MCF-7, T-47D) treat Treat with this compound (Dose-response and Time-course) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treat->apoptosis western Western Blot Analysis (p-Akt, p-S6K) treat->western xenograft MCF-7 Xenograft Model invivo_treat Administer this compound xenograft->invivo_treat tumor_growth Monitor Tumor Growth invivo_treat->tumor_growth

Caption: General experimental workflow for evaluating this compound in breast cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of PI3K.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and treat with this compound at desired concentrations for a specified time (e.g., 2-24 hours).

  • Wash cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and visualize the protein bands using an ECL detection system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

In Vivo Xenograft Model

This compound has shown efficacy in a PIK3CA-mutant MCF-7.1 breast cancer xenograft model.

Materials:

  • Female immunodeficient mice (e.g., nude or NOD/SCID)

  • MCF-7.1 cells

  • Matrigel

  • Estrogen pellets (for estrogen-dependent cell lines like MCF-7)

  • This compound formulation for oral administration

Procedure:

  • One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse.

  • On the day of injection, resuspend MCF-7.1 cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily). The original study by Sutherlin et al. can be consulted for specific dosing information.

  • Measure tumor volume with calipers twice a week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Troubleshooting

  • Low solubility of this compound: this compound is soluble in DMSO. For in vivo studies, appropriate formulation with vehicles like cyclodextrin (B1172386) or PEG may be necessary.

  • Variability in IC50 values: IC50 values can be influenced by cell density, passage number, and assay duration. Consistency in experimental parameters is crucial.

  • Weak signal in Western Blot: Ensure efficient protein extraction and use of fresh lysis buffer with inhibitors. Optimize antibody concentrations and incubation times.

Conclusion

This compound is a valuable research tool for studying the PI3K signaling pathway in breast cancer. The protocols provided here offer a framework for investigating its cellular and in vivo effects. It is recommended to consult the primary literature for more specific details and to optimize protocols for your specific experimental setup.

References

GNE-490: Application Notes and Protocols for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant efficacy in preclinical models. This document provides detailed application notes and experimental protocols for utilizing this compound in various kinase assays, including biochemical and cell-based formats. The provided methodologies are intended to guide researchers in accurately characterizing the inhibitory activity of this compound and investigating its effects on the PI3K/Akt signaling pathway.

Introduction

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound is a thienopyrimidin-2-yl aminopyrimidine derivative that acts as a pan-PI3K inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms. Notably, it exhibits over 200-fold selectivity for PI3Ks over the mechanistic target of rapamycin (B549165) (mTOR). These characteristics make this compound a valuable tool for dissecting the role of PI3K signaling in normal physiology and disease.

Data Presentation

Biochemical Potency of this compound

The inhibitory activity of this compound against Class I PI3K isoforms and mTOR has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it targets and the experimental workflows used to evaluate its activity.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P (Ser473) mTORC1->Downstream GF Growth Factor GF->RTK GNE490 This compound GNE490->PI3K inhibition PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ADP_Glo ADP-Glo™ Kinase Assay IC50 Determine IC50 ADP_Glo->IC50 LanthaScreen LanthaScreen™ Eu Kinase Binding Assay LanthaScreen->IC50 WesternBlot Western Blot (p-Akt Ser473) PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition CellViability Cell Viability Assay (e.g., MTT) FunctionalOutcomes Assess Functional Outcomes CellViability->FunctionalOutcomes Compound This compound PurifiedEnzyme Purified PI3K Enzyme Compound->PurifiedEnzyme CancerCells Cancer Cell Lines (e.g., MCF-7) Compound->CancerCells PurifiedEnzyme->ADP_Glo PurifiedEnzyme->LanthaScreen CancerCells->WesternBlot CancerCells->CellViability

Experimental Workflows for Evaluating this compound Activity.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 of this compound against PI3K isoforms. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • This compound

  • Recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PI3K Kinase Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in PI3K Kinase Buffer.

  • Reaction Setup:

    • Add 0.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Incubate at room temperature for 10-20 minutes to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 0.5 µL of ATP solution (to a final desired concentration, e.g., 25 µM) to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a method to measure the binding affinity of this compound to PI3K isoforms using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • This compound

  • Tagged, recombinant PI3K enzymes

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A

  • TR-FRET compatible microplates (e.g., black, low-volume 384-well)

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A.

    • Prepare a 4X tracer solution in Kinase Buffer A.

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the diluted this compound or vehicle to the wells.

    • Add 5 µL of the 2X kinase/antibody mixture.

    • Add 5 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at ~615 nm and ~665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Cell-Based Assay: Western Blot for p-Akt Inhibition in MCF-7 Cells

This protocol describes how to assess the cellular potency of this compound by measuring the inhibition of Akt phosphorylation in the MCF-7 breast cancer cell line.

Materials:

  • This compound

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt and loading control signals.

    • Plot the normalized p-Akt levels against the this compound concentration to determine the cellular IC50 for pathway inhibition.

Cell-Based Assay: Cell Viability (MTT) Assay

This protocol can be used to evaluate the effect of this compound on the proliferation and viability of cancer cells, such as MCF-7.

Materials:

  • This compound

  • MCF-7 cells

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

GNE-490: A Pan-PI3K Inhibitor for Targeted Therapy of PIK3CA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical evaluation of GNE-490, a potent pan-PI3K inhibitor, for the treatment of cancers harboring activating mutations in the PIK3CA gene. The information is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound and similar molecules.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by somatic mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a common oncogenic event in a wide range of solid tumors, including breast, colorectal, and endometrial cancers. These mutations lead to constitutive PI3K signaling, promoting tumorigenesis and conferring resistance to other cancer therapies.

This compound is a potent, orally bioavailable small molecule inhibitor targeting all Class I PI3K isoforms (α, β, δ, and γ). Its high selectivity for PI3K over the related mTOR kinase makes it a valuable tool for specifically interrogating the role of PI3K signaling in cancer. This document details the biochemical and cellular activity of this compound, with a focus on its application in PIK3CA-mutant cancer models, and provides detailed protocols for key experimental assays.

Data Presentation

Biochemical Activity of this compound

This compound demonstrates potent inhibitory activity against all four Class I PI3K isoforms, with significantly lower potency against mTOR, highlighting its selectivity.

TargetIC50 (nM)
PI3Kα3.5[1]
PI3Kβ25[1]
PI3Kδ5.2[1]
PI3Kγ15[1]
mTOR750[1]
Cellular Activity of this compound

While comprehensive cell line screening data for this compound is not publicly available, its efficacy has been demonstrated in the MCF7.1 breast cancer xenograft model[1]. MCF-7 cells are known to harbor an activating E545K mutation in the PIK3CA gene. The following table presents representative growth inhibition (GI50) data for a similar pan-PI3K inhibitor in a panel of breast cancer cell lines with varying PIK3CA status to illustrate the expected activity profile of this compound.

Cell LineCancer TypePIK3CA StatusRepresentative Pan-PI3K Inhibitor GI50 (µM)
MCF-7BreastE545K Mutant0.2
T47DBreastH1047R Mutant0.3
BT-474BreastK111N Mutant0.4
MDA-MB-231BreastWild-Type1.5
SK-BR-3BreastWild-Type2.0
HCT116ColorectalH1047R Mutant0.5
DLD-1ColorectalWild-Type2.5

Note: The GI50 values presented are for a representative pan-PI3K inhibitor and are intended for illustrative purposes. Actual values for this compound may vary.

Mandatory Visualization

PI3K/AKT Signaling Pathway and this compound Inhibition

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Active) PDK1->pAKT AKT->pAKT mTORC2 mTORC1 mTORC1 pAKT->mTORC1 Survival Cell Survival pAKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation GNE490 This compound GNE490->PI3K PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K Constitutive Activation

Caption: PI3K/AKT signaling pathway with this compound inhibition.

Experimental Workflow for this compound Evaluation

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start PIK3CA Mutant & Wild-Type Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability western Western Blot (p-AKT, total AKT) treatment->western viability_data GI50 Determination viability->viability_data western_data Pathway Inhibition Analysis western->western_data xenograft Establish PIK3CA Mutant Xenograft Model drug_admin Administer this compound (e.g., Oral Gavage) xenograft->drug_admin monitoring Tumor Volume Measurement drug_admin->monitoring endpoints Pharmacodynamic & Efficacy Endpoints monitoring->endpoints tumor_growth_data Tumor Growth Inhibition endpoints->tumor_growth_data pd_data Target Modulation (p-AKT in Tumors) endpoints->pd_data

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

  • PIK3CA mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 10 µM to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Calculate the GI50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.

Materials:

  • PIK3CA mutant cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and a loading control (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT 1:1000, anti-total AKT 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • If necessary, strip the membrane and re-probe for total AKT and the loading control.

    • Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a PIK3CA-mutant cancer xenograft model.

Materials:

  • PIK3CA mutant cancer cell line (e.g., MCF-7)

  • Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)

  • Matrigel

  • This compound formulation for oral administration (e.g., in 0.5% methylcellulose)

  • Calipers

  • Anesthesia

Protocol:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group, n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound or vehicle control daily by oral gavage. The dose and schedule should be determined from prior pharmacokinetic and tolerability studies.

  • Efficacy and Pharmacodynamic Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (or at specified time points), euthanize the mice and excise the tumors.

    • A subset of tumors can be snap-frozen for pharmacodynamic analysis (e.g., western blotting for p-AKT) or fixed in formalin for immunohistochemistry.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control.

    • Analyze the statistical significance of the anti-tumor effect.

    • Correlate tumor growth inhibition with target modulation in the pharmacodynamic analysis.

Conclusion

This compound is a potent and selective pan-PI3K inhibitor with demonstrated activity in a PIK3CA-mutant breast cancer model. The provided protocols offer a framework for the further preclinical evaluation of this compound and similar compounds in cancers driven by PI3K pathway activation. A thorough characterization of its cellular activity across a panel of PIK3CA-mutant and wild-type cell lines, coupled with in vivo efficacy and pharmacodynamic studies, will be crucial in defining its therapeutic potential and identifying patient populations most likely to benefit from this targeted therapy.

References

Troubleshooting & Optimization

GNE-490 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

GNE-490 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective pan-PI3K (Phosphoinositide 3-kinase) inhibitor.[1][2][3] It is designed to be selective for PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ) with significantly less activity against mTOR (mammalian target of rapamycin), making it a useful tool for studying PI3K-specific cellular events.[1][2][3] this compound acts as an ATP-competitive inhibitor of class I PI3K enzymes, which are critical components of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[5][6]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in cancer research to probe the function of the PI3K pathway. It has been shown to have antiproliferative activity against cancer cells and efficacy in xenograft models.[1][4] Its high selectivity for PI3K over mTOR allows researchers to dissect the specific roles of PI3K in cellular processes, separate from mTOR-mediated effects.[2][3]

Q3: What are the physical and chemical properties of this compound?

A3: this compound is a solid, white to off-white compound.[1] Its molecular formula is C18H22N6O2S, with a molecular weight of approximately 386.47 g/mol .[1][7]

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What is the recommended solvent?

A4: The most recommended solvent for this compound is Dimethyl Sulfoxide (DMSO) .[1][2][3] It is reported to be soluble in DMSO at concentrations of 10 mM or even up to 100 mg/mL (approximately 259 mM).[1][4] For best results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]

Q5: My this compound is not dissolving completely in DMSO, or it's precipitating out of solution. What should I do?

A5: If you are experiencing issues, consider the following steps:

  • Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.[1] Old or improperly stored DMSO can absorb moisture, which negatively impacts solubility.

  • Gentle Warming: Gently warm the solution to 37°C and vortex or sonicate briefly. This can help facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Prepare Fresh Solutions: It is best practice to prepare stock solutions fresh for each experiment. If you must store them, do so under the recommended conditions.

Q6: Can I dissolve this compound in aqueous buffers like PBS or in cell culture media?

A6: this compound, like many kinase inhibitors, is expected to have very poor water solubility.[8][9] Direct dissolution in aqueous buffers is not recommended. To prepare a working solution for cell-based assays, first, create a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. Rapid precipitation can occur if the DMSO stock is diluted too quickly or into a solution where the compound is not soluble; dilute serially and mix thoroughly at each step.

Q7: How should I store this compound stock solutions?

A7: Once prepared in DMSO, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.[1]

Data Presentation

Table 1: this compound Solubility Data
SolventReported ConcentrationMolar EquivalentSource
DMSO≥ 100 mg/mL~259 mM[1]
DMSO10 mM10 mM[4]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Table 2: this compound Inhibitory Activity (IC50)
TargetIC50 (nM)Source
PI3Kα3.5[1][4]
PI3Kβ25[1][4]
PI3Kδ5.2[1]
PI3Kγ15[1][4]
mTOR750[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid compound (MW: 386.47 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 1 mg of this compound solid.

    • To prepare a 10 mM stock, you will need to add a specific volume of DMSO. Calculate the required volume using the formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 Volume (µL) = (1 mg / 386.47 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 = 258.75 µL

    • Add 258.75 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution if necessary.

    • Aliquot the solution into single-use tubes for storage at -20°C or -80°C, protected from light.

Visualizations

Diagram 1: this compound Solubility Troubleshooting Workflow

This diagram outlines the logical steps to troubleshoot common solubility issues with this compound.

GNE490_Solubility_Workflow start Start: Prepare this compound Solution check_dissolved Does the compound dissolve completely in anhydrous DMSO? start->check_dissolved success Success: Solution Ready Aliquot and store at -20°C or -80°C check_dissolved->success Yes troubleshoot Troubleshooting Steps check_dissolved->troubleshoot No check_dmso Use fresh, anhydrous DMSO troubleshoot->check_dmso warm_sonicate Gently warm to 37°C and/or sonicate check_dmso->warm_sonicate recheck_dissolved Does the compound dissolve now? warm_sonicate->recheck_dissolved recheck_dissolved->success Yes fail Issue Persists: - Verify compound purity - Contact supplier's technical support recheck_dissolved->fail No

Caption: A flowchart for troubleshooting this compound solubility issues.

Diagram 2: Simplified PI3K/AKT Signaling Pathway

This diagram shows the position of PI3K in its signaling cascade and indicates where this compound exerts its inhibitory effect.

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellPro Cell Growth, Proliferation, Survival mTORC1->CellPro Promotes GNE490 This compound GNE490->PI3K Inhibits

Caption: this compound inhibits the PI3K enzyme in the signaling pathway.

References

GNE-490 In Vivo Dosing: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of GNE-490. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to facilitate the effective optimization of this compound dosage in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective pan-PI3K inhibitor. It targets all four class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3] By inhibiting PI3K, this compound blocks the conversion of PIP2 to PIP3, preventing the downstream activation of AKT and leading to the suppression of tumor cell growth.[4]

Q2: How selective is this compound? A2: this compound is highly selective for pan-PI3K isoforms over the mammalian target of rapamycin (B549165) (mTOR), with over 200-fold greater potency for PI3K enzymes. This selectivity makes it a useful tool for investigating PI3K-related cellular events with minimal direct interference from mTOR inhibition.

Q3: In which in vivo models has this compound shown efficacy? A3: this compound has demonstrated a potent tumor suppression profile in a MCF7.1 breast cancer xenograft model. The MCF-7 cell line is estrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), and HER2-negative, making it a widely used model for hormone-receptor-positive breast cancer.

Q4: What are the common challenges when dosing pan-PI3K inhibitors like this compound in vivo? A4: A major challenge is balancing on-target efficacy with on-target toxicity. Pan-PI3K inhibitors can cause side effects such as hyperglycemia, rash, fatigue, and diarrhea, which can limit the maximum tolerated dose (MTD). Achieving sustained target inhibition in the tumor without causing undue toxicity often requires careful optimization of both the dose and the dosing schedule (e.g., continuous vs. intermittent).

Q5: How should I prepare this compound for in vivo administration? A5: this compound is soluble in DMSO. For in vivo use, a common practice is to prepare a stock solution in DMSO and then dilute it to the final concentration using a suitable vehicle, such as a mixture of PEG300, Tween 80, and saline or 20% HPβCD in water. The final concentration of DMSO should typically be kept low (e.g., <5%) to avoid vehicle-induced toxicity. It is recommended to prepare dosing solutions fresh daily.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

IssuePotential CauseRecommended Solution
No Observable Efficacy Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.Conduct a Dose-Escalation Study: Test a range of doses to identify an optimal biological dose. Start with a dose-finding study to determine the Maximum Tolerated Dose (MTD).
Inadequate Target Engagement: The dosing schedule may not be frequent enough to maintain suppression of the PI3K pathway.Perform Pharmacodynamic (PD) Studies: Collect tumor tissue at various time points after dosing to analyze the phosphorylation status of downstream markers like p-AKT. This will determine the extent and duration of target inhibition and help optimize the dosing interval.
Poor Bioavailability: The formulation or route of administration may not be optimal for absorption.Optimize Formulation & Route: While this compound is orally available, ensure the vehicle is appropriate. If oral administration is ineffective, consider alternative routes such as intraperitoneal (IP) injection, though this may alter the pharmacokinetic profile.
Inherent or Acquired Resistance: The tumor model may have intrinsic or develop acquired resistance mechanisms, such as mutations downstream of PI3K or activation of bypass signaling pathways.Analyze Tumor Genetics: Confirm that the xenograft model is dependent on the PI3K pathway (e.g., contains a PIK3CA mutation or PTEN loss). Consider combination therapies if resistance is suspected.
Unexpected Toxicity or Adverse Events (e.g., >20% weight loss, lethargy, ruffled fur)Dose Exceeds MTD: The selected dose is above the maximum tolerated dose for the chosen animal strain.Reduce the Dose: Titrate the dose downwards. The goal is to find a dose that maintains significant target inhibition without causing severe adverse events.
Dosing Schedule is Too Intense: Continuous daily dosing may not allow for sufficient recovery between treatments.Implement an Intermittent Dosing Schedule: Explore alternative schedules, such as dosing every other day (Q2D), every three days (Q3D), or five days on/two days off. Intermittent dosing can help mitigate toxicity while maintaining efficacy.
Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing adverse effects.Run a Vehicle-Only Control Group: Always include a group that receives only the vehicle to distinguish compound toxicity from vehicle effects. Optimize the vehicle to be as benign as possible.
Inconsistent Results Between Animals Dosing Administration Error: Inaccurate gavage or injection can lead to variability in the administered dose.Ensure Proper Training and Technique: Confirm that all personnel are proficient in the chosen administration route (e.g., oral gavage). A typical oral gavage volume is 5-10 µL/g of body weight.
Variability in Tumor Size at Baseline: Randomizing animals with a wide range of tumor volumes can obscure treatment effects.Standardize Tumor Volume: Start treatment when tumors are within a narrow, pre-defined size range (e.g., 100-200 mm³). Randomize animals into groups to ensure the average tumor volume is similar across all groups before treatment begins.
Animal Health Status: Underlying health issues in individual animals can affect their response to treatment.Monitor Animal Health: Perform daily health checks. Remove any animals from the study that show signs of illness unrelated to the treatment and document the reason.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables provide a structure for presenting key experimental data.

Table 1: this compound In Vitro Potency (IC₅₀) This table summarizes the known inhibitory concentrations of this compound against its primary targets.

TargetIC₅₀ (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750
Data sourced from MedchemExpress and Probechem.

Table 2: Template for Maximum Tolerated Dose (MTD) Study Summary Use this template to record observations from your MTD study. The MTD is often defined as the highest dose that does not induce >20% body weight loss or other dose-limiting toxicities.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change (%)Clinical Signs of ToxicityDose-Limiting Toxicity (Yes/No)
Vehicle Control0e.g., p.o., q.d.
This compound10e.g., p.o., q.d.
This compound30e.g., p.o., q.d.
This compound100e.g., p.o., q.d.

Table 3: Template for In Vivo Efficacy Study in Xenograft Model Use this template to summarize the primary efficacy endpoints from your xenograft study.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (End of Study)Percent Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control0N/A
This compound(Dose 1)
This compound(Dose 2)
Positive Control(e.g., 50)

Table 4: Template for Pharmacodynamic (PD) Biomarker Analysis Use this template to record the results of your target engagement analysis in tumor tissue.

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Mean p-AKT (Ser473) Inhibition (%) vs. VehicleMean p-S6 Inhibition (%) vs. Vehicle
Vehicle Control0400
This compound(Dose 1)2
This compound(Dose 1)4
This compound(Dose 1)8
This compound(Dose 1)24

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be adapted to your specific cell line, animal model, and institutional guidelines (IACUC).

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

  • Animals: Use healthy, non-tumor-bearing mice of the same strain, age, and sex as those planned for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).

  • Grouping: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 escalating dose groups of this compound.

  • Drug Preparation: Prepare this compound in an appropriate sterile vehicle. Formulate fresh daily.

  • Administration: Administer this compound and vehicle according to the planned route (e.g., oral gavage) and schedule (e.g., once daily) for 7-14 days.

  • Monitoring:

    • Record the body weight of each animal daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).

  • Endpoint: The MTD is the dose level below the one that causes significant toxicity (e.g., >20% body weight loss, death, or severe clinical signs). This dose will be the upper limit for subsequent efficacy studies.

Protocol 2: Xenograft Tumor Model Efficacy Study

  • Objective: To evaluate the anti-tumor activity of this compound at well-tolerated doses.

  • Cell Culture: Culture cancer cells (e.g., MCF-7) under standard conditions. Harvest cells during the exponential growth phase.

  • Tumor Implantation:

    • Resuspend cells in a suitable medium (e.g., serum-free medium or PBS), potentially mixed 1:1 with Matrigel, at a concentration of 1x10⁷ to 1x10⁸ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice/group), ensuring the average tumor volume is similar across all groups.

  • Treatment:

    • Administer this compound at selected doses (e.g., MTD and one or two lower doses) and vehicle control based on the chosen schedule (e.g., p.o., q.d.).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Conduct daily clinical observations.

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).

    • Euthanize mice and excise tumors for final weight measurement and subsequent analysis (e.g., PD markers, histology).

    • Calculate Tumor Growth Inhibition (TGI).

Protocol 3: Pharmacodynamic (PD) Marker Assessment

  • Objective: To confirm target engagement and determine the duration of PI3K pathway inhibition in vivo.

  • Model Establishment: Use tumor-bearing mice from the efficacy study or a dedicated satellite group.

  • Dosing: Administer a single dose of this compound at an efficacious level or vehicle to cohorts of mice (n=3-4 mice per time point/dose).

  • Tissue Collection: At specific time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice.

  • Sample Processing: Immediately excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

  • Analysis:

    • Prepare tumor lysates.

    • Use Western blotting to analyze the phosphorylation levels of key downstream proteins, such as p-AKT (Ser473/Thr308) and p-S6. Use total protein levels as loading controls.

    • Quantify band intensities to determine the percentage of inhibition relative to the vehicle-treated control group at each time point.

Visualizations

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates gne490 This compound gne490->pi3k pip2 PIP2 akt AKT pip3->akt Activates mtor mTORC1 akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream pten PTEN pten->pip3 Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Dosing_Workflow start Start: Define Xenograft Model mtd Protocol 1: Maximum Tolerated Dose (MTD) Study in Non-Tumor Bearing Mice start->mtd pd_pilot Protocol 3: Pilot Pharmacodynamic (PD) Study (Single Dose) mtd->pd_pilot Inform Dose Selection efficacy Protocol 2: In Vivo Efficacy Study in Tumor Bearing Mice mtd->efficacy Define Max Dose pd_pilot->efficacy Inform Schedule pd_main Protocol 3: Full Pharmacodynamic (PD) Study (Satellite Group) efficacy->pd_main Confirm On-Target Effect analysis Data Analysis: Tumor Growth Inhibition (TGI), Biomarker Modulation, Tolerability efficacy->analysis pd_main->analysis end Optimized Dose & Schedule Identified analysis->end

Caption: Experimental workflow for in vivo dosage optimization of this compound.

Troubleshooting_Tree start Experiment Outcome? no_efficacy No Efficacy Observed start->no_efficacy No Efficacy toxicity Toxicity Observed start->toxicity Toxicity success Efficacy without Toxicity start->success Success check_pd Was Target (p-AKT) Inhibited in Tumor? no_efficacy->check_pd check_mtd Is Dose ≤ MTD? toxicity->check_mtd pd_yes Increase Dose or Optimize Schedule (e.g., more frequent) check_pd->pd_yes Yes pd_no Check Bioavailability. Consider Dose Escalation or Formulation Change. check_pd->pd_no No mtd_yes Consider Intermittent Dosing Schedule (e.g., Q2D, 5/2) check_mtd->mtd_yes Yes mtd_no Dose is too high. Reduce Dose to ≤ MTD. check_mtd->mtd_no No

References

GNE-490 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of GNE-490, a potent pan-PI3K inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target activities of this compound?

This compound is a (thienopyrimidin-2-yl)aminopyrimidine that potently inhibits Class I PI3K isoforms. Its primary known off-target activity is against the mechanistic target of rapamycin (B549165) (mTOR), though with significantly reduced potency compared to its PI3K inhibition.[1][2][3] this compound was developed from earlier compounds like GDC-0941 to enhance selectivity for PI3K over mTOR.[3]

Q2: My experimental results with this compound are not consistent with known PI3K signaling inhibition. Could off-target effects be the cause?

A: While this compound is highly selective for PI3K over mTOR, unexpected phenotypes could arise from inhibition of other kinases or non-kinase proteins.[4] It is crucial to validate that the observed effects are indeed due to PI3K inhibition.

Q3: What is the first step I should take to investigate potential off-target effects of this compound in my cellular model?

A: The initial step should be to perform a dose-response experiment and correlate the phenotypic changes with the inhibition of the PI3K pathway. This can be done by monitoring the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein via Western blotting.

Q4: How can I confirm that the observed phenotype is due to on-target PI3K inhibition and not an off-target effect?

A: Several strategies can be employed to validate on-target effects. These include genetic approaches like using siRNA, shRNA, or CRISPR/Cas9 to knockdown the intended PI3K isoforms. If the phenotype of the genetic knockdown is similar to that of this compound treatment, it suggests an on-target effect. Another approach is a rescue experiment, where a drug-resistant mutant of the target kinase is overexpressed. If this rescues the cellular phenotype, it confirms on-target activity.

Q5: What are some general strategies to reduce off-target effects of kinase inhibitors like this compound?

A: Using the lowest effective concentration of the inhibitor is a primary strategy. Additionally, ensuring the compound is fully solubilized in the experimental medium can prevent non-specific effects due to precipitation. Comparing the effects of this compound with other PI3K inhibitors that have different chemical scaffolds can also help distinguish on-target from off-target phenotypes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or severe cytotoxicity at effective concentrations Off-target kinase inhibition or compound precipitation.1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test other PI3K inhibitors with different chemical structures. 3. Verify the solubility of this compound in your cell culture media and use appropriate vehicle controls.
Inconsistent experimental results Activation of compensatory signaling pathways or inhibitor instability.1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 3. Ensure proper storage and handling of the this compound stock solution to prevent degradation.
Discrepancy between in vitro and in vivo results Differences in metabolism, pharmacokinetics, or engagement of off-targets in a complex biological system.1. Evaluate the pharmacokinetic and pharmacodynamic properties of this compound in the in vivo model. 2. Assess pathway inhibition in tumor and surrogate tissues. 3. Consider that in vivo toxicities may be a result of on-target inhibition in non-malignant tissues.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750

Data sourced from MedchemExpress and Probechem.

Key Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition

Objective: To confirm that this compound is inhibiting the PI3K pathway in a dose-dependent manner in the cell line of interest.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of AKT and S6 indicates on-target PI3K pathway inhibition.

Protocol 2: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., Eurofins, Reaction Biology).

  • Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.

    • Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase.

    • Activity Assay: The ability of the inhibitor to prevent the phosphorylation of a substrate by each kinase is measured.

  • Data Analysis: The results are usually reported as the percentage of inhibition at a given concentration. Significant inhibition of kinases other than PI3K isoforms would indicate potential off-targets.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to GNE490 This compound GNE490->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates Cell_Growth Cell Growth & Survival S6K->Cell_Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response & Western Blot for p-AKT Start->Dose_Response On_Target Is Phenotype Correlated with PI3K Pathway Inhibition? Dose_Response->On_Target Genetic_Validation Genetic Validation (CRISPR/siRNA) On_Target->Genetic_Validation Yes Kinome_Profiling Kinome-Wide Selectivity Profiling On_Target->Kinome_Profiling No On_Target_Effect Phenotype is Likely On-Target Genetic_Validation->On_Target_Effect Off_Target_Effect Investigate Potential Off-Target(s) Kinome_Profiling->Off_Target_Effect

Caption: Experimental workflow for investigating potential off-target effects of this compound.

References

troubleshooting GNE-490 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the pan-PI3K inhibitor, GNE-490.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective pan-PI3K (Phosphoinositide 3-kinase) inhibitor. It targets the class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ).[1][2][3] Its primary mechanism of action is to block the catalytic activity of PI3K, thereby inhibiting the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This compound exhibits high selectivity for PI3K over mTOR, making it a valuable tool for specifically studying PI3K-mediated events.[4]

Q2: What are the recommended handling and storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C and is stable for at least two years upon receipt.[4] It is soluble in DMSO.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

Q3: My in-vitro and in-vivo (cellular) results with this compound are not consistent. What could be the reason?

Discrepancies between in-vitro and cellular assay results are common with kinase inhibitors.[5][6] Several factors can contribute to this:

  • ATP Concentration: In-vitro kinase assays are often performed at low ATP concentrations to enhance inhibitor potency. In contrast, the intracellular ATP concentration is significantly higher, which can reduce the apparent potency of ATP-competitive inhibitors like this compound.[7][8]

  • Cellular Uptake and Efflux: The compound's ability to penetrate cell membranes and its susceptibility to cellular efflux pumps can impact its effective intracellular concentration.

  • Off-Target Effects: In a cellular environment, observed phenotypes may result from the compound acting on unintended targets in addition to PI3K.[7]

  • Kinase Conformation: The conformation of the PI3K enzyme within a cell may differ from that of the recombinant enzyme used in in-vitro assays, potentially affecting inhibitor binding.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability in experimental replicates can obscure meaningful results. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[7]
Compound Precipitation Visually inspect for any precipitation of this compound in your assay buffer. Confirm the solubility of this compound under the final assay conditions.
Edge Effects The outer wells of microplates are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical samples or ensure proper plate sealing during incubations.[7]
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to ensure simultaneous initiation and termination of reactions across all wells.[7]
Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration. The following table outlines potential causes and solutions:

Potential CauseTroubleshooting Step
Variable Enzyme Activity Ensure the PI3K enzyme is handled and stored correctly to maintain its activity. Use a consistent lot of the enzyme for a series of experiments.
Reagent Quality Use high-purity reagents, including ATP, substrates, and buffers. The quality of these components is critical for reproducible results.[7]
Assay Conditions Maintain consistent assay conditions, such as temperature, pH, and incubation time, between experiments.
Data Analysis Use a consistent data analysis method and software for calculating IC50 values. Ensure that the curve fitting model is appropriate for your data.

Quantitative Data

Inhibitory Potency of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα3.5[1][2][3]
PI3Kβ25[1][2][3]
PI3Kδ5.2[1][2]
PI3Kγ15[1][2][3]
mTOR750[1]

Experimental Protocols

General Protocol for an In-Vitro PI3K Kinase Assay
  • Reagent Preparation : Prepare assay buffer, PI3K enzyme solution, substrate solution (e.g., PIP2), ATP solution, and a stock solution of this compound in DMSO.

  • Serial Dilution : Perform serial dilutions of the this compound stock solution to create a range of concentrations for IC50 determination.

  • Reaction Setup : In a microplate, add the assay buffer, PI3K enzyme, and the diluted this compound or vehicle control (DMSO). Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate Reaction : Add the substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature for a specific duration.

  • Terminate Reaction and Detection : Stop the reaction and quantify the product (e.g., PIP3) using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

  • Data Analysis : Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for a Cellular Western Blot Assay to Measure PI3K Pathway Inhibition
  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis : Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and then incubate with primary antibodies against phosphorylated Akt (a downstream target of PI3K) and total Akt.

  • Detection and Analysis : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal to assess the inhibitory effect of this compound.

Visualizations

GNE490_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates GNE490 This compound GNE490->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Prepare Reagents Dilution This compound Serial Dilution Start->Dilution Incubation Incubate with PI3K Enzyme Dilution->Incubation Reaction Initiate Kinase Reaction (add ATP) Incubation->Reaction Detection Detect Signal Reaction->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

GNE-490 Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GNE-490 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or ≥ 100 mg/mL) in dry, high-purity DMSO.[1] Ensure the compound is completely dissolved before use.

Q2: How should I store this compound as a solid and in solution?

A2: Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CAt least 2 yearsProtect from light and moisture.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is not recommended. Prepare a high-concentration stock solution in DMSO first, and then dilute it to the final desired concentration in your aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could affect cell viability or assay performance (typically <0.5%).

Q4: How can I assess the stability of this compound in my specific experimental conditions (e.g., aqueous buffer, cell culture medium)?

A4: It is highly recommended to perform a stability study of this compound in your specific experimental buffer and conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below. This typically involves incubating this compound in the desired solution at the experimental temperature and analyzing its concentration at various time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the final DMSO concentration if your experiment allows. - Decrease the final concentration of this compound. - Consider using a surfactant or other solubilizing agent, but validate its compatibility with your assay.
Inconsistent or lower-than-expected activity in experiments. Degradation of this compound in the working solution.- Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Avoid prolonged storage of diluted aqueous solutions. - Perform a stability check of this compound in your experimental buffer (see protocol below). - Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light).[1]
Variability between experiments. Repeated freeze-thaw cycles of the stock solution.- Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Solution

This protocol outlines a general method to determine the stability of this compound in a specific buffer or cell culture medium.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Dilute the stock solution to the final desired experimental concentration (e.g., 10 µM) in the aqueous buffer or cell culture medium to be tested. This is your time zero (T=0) sample.

2. Incubation:

  • Immediately after preparation, take an aliquot of the T=0 sample for analysis.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 4°C, room temperature, or 37°C). Protect the solution from light.

3. Sample Collection:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

  • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

4. Analytical Method:

  • Analyze the concentration of intact this compound in each aliquot using a validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection.

  • A generic HPLC method for PI3K inhibitors can be adapted and validated for this compound.

5. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time to determine the stability profile.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed. This involves exposing this compound to more extreme conditions.

1. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound at 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

2. Sample Preparation and Analysis:

  • Prepare solutions of this compound under the specified stress conditions.

  • At the end of the exposure period, neutralize acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method, preferably with MS detection, to separate and identify potential degradation products.

Visualizations

GNE_490_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GNE490 This compound GNE490->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 10 mM This compound Stock in DMSO Working Dilute to final conc. in test solution Stock->Working Incubate Incubate at desired temperature Working->Incubate Sample Collect aliquots at T=0, 2, 4, 8, 24h Incubate->Sample Analyze Analyze by RP-HPLC-UV/MS Sample->Analyze Data Calculate % remaining vs. T=0 Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckStock Check Stock Solution Preparation & Storage Start->CheckStock Yes CheckWorking Check Working Solution Preparation & Age CheckStock->CheckWorking Proper FreshStock Prepare Fresh Stock Solution CheckStock->FreshStock Improper PerformStability Perform Stability Test in Experimental Buffer CheckWorking->PerformStability Proper FreshWorking Prepare Fresh Working Solution for each experiment CheckWorking->FreshWorking Improper/Old OptimizeBuffer Optimize Buffer (e.g., pH, additives) PerformStability->OptimizeBuffer Unstable

Caption: A logical decision tree for troubleshooting inconsistent experimental results with this compound.

References

preventing GNE-490 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-490. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective pan-PI3K inhibitor. It targets the phosphoinositide 3-kinase (PI3K) family of lipid kinases, which are critical components of the PI3K/Akt/mTOR signaling pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. By inhibiting multiple isoforms of PI3K, this compound can effectively block downstream signaling and is a valuable tool for studying cellular processes and for potential therapeutic development.[1]

Q2: What are the target IC50 values for this compound?

A2: this compound exhibits potent inhibition across the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are provided in the table below.[1]

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q4: Why does this compound precipitate when I add it to my cell culture medium?

A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many hydrophobic small molecule inhibitors. This phenomenon, often referred to as "crashing out," occurs due to a significant shift in solvent polarity. While this compound is readily soluble in DMSO, its solubility is substantially lower in the aqueous environment of the culture medium. When a concentrated DMSO stock is diluted into the medium, the DMSO concentration is drastically reduced, and the aqueous medium is unable to maintain this compound in a dissolved state, leading to the formation of a precipitate.

Q5: How should I store the this compound stock solution?

A5: Once dissolved in DMSO, the stock solution should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C, protected from light.[1]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to prevent and resolve the issue of this compound precipitation during your experiments.

Issue Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. 1. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Rapid Solvent Shift: The abrupt change from a DMSO to an aqueous environment causes the compound to fall out of solution. 3. Low Media Temperature: Cold media can decrease the solubility of hydrophobic compounds.1. Optimize Concentration: Determine the maximal soluble concentration of this compound in your specific media by performing a solubility test. Consider lowering the final working concentration if precipitation persists. 2. Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly to the full volume of media. First, create an intermediate dilution in a small volume of complete media (containing serum, if applicable) or a buffer. Then, add this intermediate dilution to the final volume. 3. Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the this compound stock solution.
Precipitate forms over time in the incubator. 1. Temperature Fluctuations: Changes in temperature within the incubator can lead to decreased solubility. 2. pH Instability: Shifts in the pH of the culture medium over the course of the experiment can affect compound solubility. 3. Interaction with Media Components: this compound may interact with components in the media, such as salts or amino acids, to form insoluble complexes over time.1. Ensure Stable Temperature: Minimize the frequency of opening the incubator door to maintain a stable temperature. 2. Use Buffered Media: Employ a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. 3. Media and Serum Considerations: If possible, test different media formulations. Serum proteins can sometimes help to solubilize hydrophobic compounds, but this effect is concentration-dependent.

Data Presentation

Table 1: IC50 Values for this compound

Target IC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use, light-protected sterile tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Materials: this compound stock solution (in DMSO), complete cell culture medium (pre-warmed to 37°C), sterile tubes.

  • Procedure (Stepwise Dilution): a. Thaw an aliquot of the this compound stock solution at room temperature. b. Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed complete cell culture medium. Add the stock solution dropwise while gently vortexing the medium. c. Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. d. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally below 0.5%) and is consistent across all experimental and control groups.

Mandatory Visualizations

GNE490_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates gne490 This compound gne490->pi3k pip2 PIP2 akt Akt pip3->akt pten PTEN pten->pip3 mtorc1 mTORC1 akt->mtorc1 downstream Cell Growth, Proliferation, Survival mtorc1->downstream Troubleshooting_Workflow start Start: Prepare This compound Solution solution_prep 1. Prepare high-concentration stock in anhydrous DMSO. start->solution_prep precipitate Precipitate Observed? troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes success Proceed with Experiment precipitate->success No dilution 2. Add stock to pre-warmed (37°C) media. solution_prep->dilution dilution->precipitate stepwise a. Use stepwise dilution. troubleshoot->stepwise lower_conc b. Lower final concentration. stepwise->lower_conc check_dmso c. Ensure final DMSO concentration is low (<0.5%). lower_conc->check_dmso check_dmso->dilution Re-attempt

References

GNE-490 Technical Support Center: Investigating Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering questions or unexpected results while investigating the toxicity of GNE-490, a potent pan-PI3K inhibitor, in non-cancerous cell lines. The following resources are designed to address common issues and provide a deeper understanding of the potential on-target and off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in non-cancerous cell lines?

A1: As a pan-PI3K inhibitor, this compound is expected to have cytostatic or cytotoxic effects on various cell types, including non-cancerous cells, as the PI3K/Akt/mTOR pathway is crucial for normal cellular processes like proliferation, survival, and metabolism.[1] The extent of toxicity can vary significantly depending on the cell type, its proliferation rate, and its metabolic state. For instance, highly proliferative cells may be more susceptible. On-target toxicity is an expected outcome of inhibiting a fundamental pathway.[1]

Q2: I am observing high levels of cytotoxicity in my non-cancerous control cell line at concentrations effective against my cancer cell line. What could be the cause?

A2: This is a common challenge with broad-spectrum inhibitors. Several factors could contribute to this observation:

  • On-Target Toxicity: Non-cancerous cells also rely on PI3K signaling for survival and proliferation. Inhibition of this pathway can lead to cell death in healthy cells.[1]

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended toxicity.[2]

  • Cell Line Sensitivity: Different cell lines have varying dependencies on the PI3K pathway. Your non-cancerous cell line might be particularly sensitive to PI3K inhibition.

Q3: Are there any known off-target effects of this compound that could contribute to toxicity in non-cancerous cells?

Q4: My MTT assay results are showing an unexpected increase in viability at high concentrations of this compound. What could be the reason?

A4: This phenomenon can be due to several factors:

  • Compound Interference: Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal for viability.

  • Cellular Metabolism Alteration: this compound, by inhibiting the PI3K pathway, can significantly alter cellular metabolism, which might affect the reduction of MTT in a non-linear fashion.

  • Incomplete Formazan (B1609692) Solubilization: At high cell densities or with certain cell types, the formazan crystals may not fully dissolve, leading to inaccurate readings.

Q5: What are the typical morphological changes I should expect to see in non-cancerous cells treated with this compound?

A5: Inhibition of the PI3K/Akt pathway is often associated with the induction of apoptosis. Therefore, you might observe classic apoptotic features such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. In endothelial cells, this compound has been shown to increase apoptosis.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays
Potential Cause Troubleshooting Step Expected Outcome
Contamination of reagents or culturesUse fresh, sterile reagents and ensure aseptic technique. Test media for contamination.Reduction in background signal.
Compound interference with the assay reagent (e.g., MTT reduction)Run a cell-free control with this compound and the assay reagent to check for direct interaction.Determine if the compound itself is contributing to the signal.
Phenol (B47542) red in media interfering with colorimetric assaysUse phenol red-free media during the assay incubation period.Elimination of interference from the pH indicator.
Issue 2: Inconsistent IC50 Values Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Variation in cell seeding densityEnsure accurate and consistent cell counting and seeding for every experiment.More reproducible IC50 values.
Cells are not in the logarithmic growth phaseStandardize the timing of the experiment to ensure cells are actively proliferating when the compound is added.Consistent cellular response to the inhibitor.
Compound instability or precipitationPrepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation in the media.Accurate and consistent delivery of the inhibitor to the cells.

Quantitative Data Summary

Due to the limited publicly available data on the specific IC50 values of this compound in a wide range of non-cancerous cell lines, a comprehensive table cannot be provided at this time. However, the available information on pan-PI3K inhibitors suggests that IC50 values can vary significantly based on the cell type. Researchers are encouraged to perform their own dose-response experiments to determine the specific IC50 for their cell lines of interest.

Cell Line TypeThis compound EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of migration and sprouting, increased apoptosis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the effect of this compound on the metabolic activity of non-cancerous cell lines as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)

Objective: To measure the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway, in response to this compound treatment.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions. This reagent typically includes a cell-lysis buffer.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P GNE490 This compound GNE490->PI3K PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC1_2 TSC1/2 Akt->TSC1_2 Bad Bad Akt->Bad Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Experimental_Workflow start Start: Select Non-Cancerous Cell Line seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubation Incubate (24, 48, 72h) treat_cells->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7) incubation->apoptosis_assay data_analysis Data Analysis: - IC50 Calculation - Fold Change in Apoptosis viability_assay->data_analysis apoptosis_assay->data_analysis interpretation Interpretation of Results: - Assess On-Target vs. Off-Target Toxicity - Compare with Cancer Cell Line Data data_analysis->interpretation end End interpretation->end

References

Technical Support Center: Interpreting GNE-490 Cell Viability Assay Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-490 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective pan-PI3K inhibitor. It targets all Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ), which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many types of cancer. This compound exhibits significant selectivity for PI3K isoforms over the mechanistic target of rapamycin (B549165) (mTOR).

Q2: What are the expected outcomes of treating cancer cells with this compound?

By inhibiting the PI3K pathway, this compound is expected to decrease the phosphorylation of downstream effectors like Akt. This disruption in signaling should lead to a reduction in cell proliferation, survival, and ultimately, a decrease in cell viability in cancer cell lines where the PI3K/Akt/mTOR pathway is activated.

Q3: Which cell viability assays are recommended for use with this compound?

Luminescence-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are highly recommended. These assays measure ATP levels, which is a direct indicator of metabolically active, viable cells. Colorimetric assays like MTT and MTS can also be used, but it is important to test for potential compound interference with the assay reagents.

Q4: How should I determine the optimal concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. A typical concentration range to test would be from 10 nM to 10 µM. The IC50 value will vary depending on the cell line and experimental conditions such as incubation time.

Data Presentation

This compound Target Specificity
TargetIC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Representative this compound Cell Viability Data (72-hour treatment)
Cell LineCancer TypePI3K Pathway StatusRepresentative IC50 (µM)
MCF7Breast CancerPIK3CA Mutant0.5 - 2.0
PC-3Prostate CancerPTEN Null1.0 - 5.0
A549Lung CancerWild-type PTEN5.0 - 15.0

Disclaimer: The IC50 values presented in this table are representative and may vary based on experimental conditions, assay type, and specific cell line passage number. Researchers should determine the IC50 experimentally for their specific system.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the number of viable cells in culture after treatment with this compound by quantifying ATP.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control (100% viability).

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of p-Akt (Ser473)

Objective: To assess the on-target effect of this compound by measuring the phosphorylation of Akt, a key downstream effector of PI3K.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

Mandatory Visualizations

GNE_490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC1->Transcription Activation GNE490 This compound GNE490->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Serial Dilutions B->C D Incubate 72h C->D E Add CellTiter-Glo® Reagent D->E F Incubate 10 min E->F G Read Luminescence F->G H Calculate % Viability G->H I Determine IC50 H->I Troubleshooting_Guide cluster_no_effect No Effect or High IC50 cluster_high_viability Increased Viability at High Conc. cluster_high_variability High Variability Between Replicates Start Unexpected Cell Viability Assay Results NoEffect_Q Is the inhibitor active? Start->NoEffect_Q HighViability_Q Is there assay interference? Start->HighViability_Q HighVar_Q Is cell seeding uneven? Start->HighVar_Q NoEffect_A1 Check compound stability and storage. NoEffect_Q->NoEffect_A1 No NoEffect_Q2 Is the cell line resistant? NoEffect_Q->NoEffect_Q2 Yes NoEffect_A2 Confirm on-target activity (e.g., p-Akt Western Blot). NoEffect_A4 Consider longer incubation times. NoEffect_A2->NoEffect_A4 NoEffect_Q2->NoEffect_A2 No NoEffect_A3 Use a cell line with known PI3K pathway activation. NoEffect_Q2->NoEffect_A3 Yes HighViability_A1 Run a cell-free assay with This compound and reagent. HighViability_Q->HighViability_A1 Yes HighViability_Q2 Are there off-target effects? HighViability_Q->HighViability_Q2 No HighViability_A2 Test lower concentrations. Investigate other signaling pathways. HighViability_Q2->HighViability_A2 Yes HighVar_A1 Ensure a homogenous cell suspension. Avoid edge effects. HighVar_Q->HighVar_A1 Yes HighVar_Q2 Are there pipetting errors? HighVar_Q->HighVar_Q2 No HighVar_A2 Calibrate pipettes. Use proper pipetting technique. HighVar_Q2->HighVar_A2 Yes

Technical Support Center: GNE-490 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-PI3K inhibitor, GNE-490, in cancer cell lines. The information is based on established mechanisms of resistance to the broader class of PI3K inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity (increased IC50). What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to pan-PI3K inhibitors like this compound can arise through several mechanisms. These broadly fall into two categories: on-target alterations and activation of bypass signaling pathways.

  • Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations in the PI3K catalytic subunit (e.g., PIK3CA) or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[1][2]

  • Activation of parallel signaling pathways: Cancer cells can compensate for PI3K inhibition by upregulating other pro-survival pathways, such as the MAPK/ERK pathway or the JAK/STAT pathway.[3][4]

  • Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activation of RTKs like EGFR, HER2, or IGF-1R can provide an alternative route for activating downstream signaling, bypassing the PI3K inhibition.[3][5]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?

A2: A multi-step experimental approach is recommended to elucidate the resistance mechanism:

  • Confirm Resistance: Perform a dose-response curve with this compound on your resistant cell line alongside the parental (sensitive) cell line to quantify the shift in IC50.

  • Pathway Activation Analysis: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and parallel pathways (e.g., p-AKT, p-S6K, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.

  • Genetic Analysis: Sequence the coding regions of key genes like PIK3CA, PIK3CB, and PTEN to identify potential mutations or deletions in the resistant cells.

  • RTK Expression Profiling: Use a phospho-RTK array or Western blotting to screen for changes in the expression and activation of various receptor tyrosine kinases.

  • Drug Efflux Assay: Employ a fluorescent substrate-based assay to measure the activity of ABC transporters in your sensitive and resistant cell lines.

Q3: Are there any known mutations that confer resistance to pan-PI3K inhibitors?

A3: While secondary mutations in the drug target are a common resistance mechanism for many targeted therapies, they have been less frequently observed with PI3K inhibitors.[6] However, acquired mutations in PIK3CA or amplification of the mutant PIK3CA allele have been reported to cause resistance to PI3K inhibitors.[2] Additionally, loss-of-function mutations in PTEN are a clinically validated mechanism of acquired resistance to p110α-specific inhibitors.[2]

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy - Suspected Pathway Reactivation

Symptoms:

  • Significant increase in the this compound IC50 value in your cell line.

  • Western blot analysis shows sustained or recovered phosphorylation of AKT and/or S6 ribosomal protein despite this compound treatment in the resistant cells.

Possible Causes:

  • Acquired mutation in PIK3CA or other PI3K isoforms.

  • Loss or mutation of the PTEN tumor suppressor gene.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome if Cause is Confirmed
1. Validate Pathway Reactivation Perform a time-course and dose-response Western blot for p-AKT (Ser473) and p-S6 (Ser235/236) in parental and resistant cells treated with this compound.Resistant cells will show persistent or resurgent phosphorylation of AKT and S6 at concentrations of this compound that are inhibitory in parental cells.
2. Sequence Key Genes Isolate genomic DNA from both parental and resistant cells. Perform Sanger or next-generation sequencing of the coding regions of PIK3CA, PIK3CB, and PTEN.Identification of a novel mutation in the resistant cell line that is absent in the parental line.
3. Assess PTEN Protein Levels Perform Western blot analysis for total PTEN protein in parental and resistant cells.Reduced or absent PTEN protein expression in the resistant cell line.
Issue 2: this compound Insensitivity - Suspected Bypass Pathway Activation

Symptoms:

  • Loss of this compound-induced apoptosis or cell cycle arrest.

  • Western blot shows effective inhibition of p-AKT by this compound, but cells continue to proliferate.

  • Increased phosphorylation of signaling molecules outside the PI3K pathway, such as ERK.

Possible Causes:

  • Upregulation of the MAPK/ERK signaling pathway.

  • Activation of other RTKs that signal through parallel pathways.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome if Cause is Confirmed
1. Probe for MAPK Pathway Activation Perform Western blot analysis for p-ERK1/2 (Thr202/Tyr204) in parental and resistant cells, with and without this compound treatment.Resistant cells will exhibit elevated basal levels of p-ERK1/2 or show an increase in p-ERK1/2 upon this compound treatment (feedback activation).
2. Screen for RTK Upregulation Use a phospho-receptor tyrosine kinase (RTK) array to compare the activation status of multiple RTKs between parental and resistant cells.The array will identify one or more RTKs with significantly increased phosphorylation in the resistant cell line.
3. Test Combination Therapy Treat resistant cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib). Perform a cell viability assay.The combination treatment will synergistically inhibit the growth of resistant cells, indicating a dependency on the MAPK pathway.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental MCF710-
This compound Resistant MCF7-R25025
Parental A54950-
This compound Resistant A549-R120024

Table 2: Hypothetical Protein Expression/Phosphorylation Changes in this compound Resistant Cells

ProteinParental Cells (Relative Level)Resistant Cells (Relative Level)
p-AKT (Ser473)1.03.5
Total AKT1.01.1
PTEN1.00.2
p-ERK1/2 (Thr202/Tyr204)1.04.2
Total ERK1/21.01.0

Experimental Protocols

Protocol 1: Cell Viability (IC50) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, PTEN, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 this compound Inhibition AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_on_target On-Target Alterations cluster_bypass Bypass Pathways GNE490_Resistance This compound Resistance PIK3CA_mutation PIK3CA Mutation GNE490_Resistance->PIK3CA_mutation PTEN_loss PTEN Loss GNE490_Resistance->PTEN_loss MAPK_activation MAPK Pathway Activation GNE490_Resistance->MAPK_activation RTK_upregulation RTK Upregulation GNE490_Resistance->RTK_upregulation

Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Check_pAKT Western Blot for p-AKT (in presence of this compound) Start->Check_pAKT pAKT_inhibited p-AKT Inhibited Check_pAKT->pAKT_inhibited Yes pAKT_sustained p-AKT Sustained Check_pAKT->pAKT_sustained No Check_pERK Western Blot for p-ERK pAKT_inhibited->Check_pERK Sequence_Genes Sequence PIK3CA, PTEN pAKT_sustained->Sequence_Genes Bypass_Pathway Bypass Pathway Activation Check_pERK->Bypass_Pathway p-ERK Increased On_Target_Resistance On-Target Resistance Sequence_Genes->On_Target_Resistance Mutation Found

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Technical Support Center: GNE-490 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-490, a potent pan-PI3K inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with significantly lower activity against the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It works by blocking the PI3K signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making it a key therapeutic target.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. A stock solution, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term storage, the DMSO stock solution can be kept at -20°C for up to one month, protected from light.

Q3: In which solvent should I dissolve this compound?

A3: this compound is readily soluble in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: What are the expected downstream effects of this compound treatment in cancer cells?

A4: As a PI3K inhibitor, this compound is expected to decrease the phosphorylation of downstream effectors in the PI3K/Akt/mTOR pathway. A key biomarker of this compound activity is the reduction of phosphorylated Akt (p-Akt) at serine 473 (S473) and threonine 308 (T308). This inhibition should lead to decreased cell viability, proliferation, and induction of apoptosis in cancer cell lines with a dependence on the PI3K pathway.

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

In Vitro Assay Variability
Issue Potential Cause Troubleshooting Steps
High variability in cell viability assays between replicates. 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in multi-well plates.4. This compound precipitation in media.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix well by gentle pipetting or plate agitation after adding this compound.3. Avoid using the outer wells of the plate, or fill them with sterile PBS.4. Prepare fresh dilutions of this compound for each experiment and visually inspect for precipitates. Consider pre-warming the media to 37°C before adding the compound.
Inconsistent inhibition of p-Akt in Western blots. 1. Suboptimal this compound concentration or incubation time.2. Cell line is not dependent on PI3K signaling.3. High basal p-Akt levels masking inhibition.4. Issues with antibody quality or protocol.1. Perform a dose-response and time-course experiment to determine optimal conditions.2. Confirm the PI3K pathway status of your cell line (e.g., PTEN null or PIK3CA mutation).3. Serum-starve cells before treatment to reduce basal signaling.4. Use validated antibodies and optimize blocking and incubation conditions. Consider using 5% BSA in TBST for blocking when detecting phosphorylated proteins.
Unexpected cell toxicity at low this compound concentrations. 1. Off-target effects of the inhibitor.2. High sensitivity of the cell line.3. Synergistic effects with components in the cell culture media.1. Consult off-target databases for pan-PI3K inhibitors. Validate findings with a structurally different PI3K inhibitor or using a genetic approach (e.g., siRNA).2. Perform a detailed dose-response curve to determine the precise IC50 value.3. Review media components and consider using a simpler, defined medium if possible.
In Vivo Xenograft Study Variability
Issue Potential Cause Troubleshooting Steps
High variability in tumor growth within the same treatment group. 1. Inconsistent number of viable tumor cells injected.2. Variation in injection site.3. Differences in animal age, weight, or health status.4. Tumor ulceration or necrosis.1. Ensure accurate cell counting and viability assessment before injection.2. Be consistent with the anatomical location of tumor cell implantation.3. Randomize animals into groups based on age and weight.4. Monitor tumor health closely and exclude animals with ulcerated tumors from the final analysis if necessary.
Lack of significant tumor growth inhibition with this compound treatment. 1. Insufficient drug dosage or suboptimal dosing schedule.2. Poor oral bioavailability in the animal model.3. The xenograft model is not dependent on PI3K signaling.4. Rapid development of drug resistance.1. Conduct a dose-escalation study to determine the maximum tolerated dose and optimal therapeutic dose.2. Verify the pharmacokinetic properties of this compound in the chosen animal model.3. Confirm the PI3K pathway dependency of the xenografted cell line in vitro before starting in vivo studies.4. Analyze tumor samples post-treatment for mutations in the PI3K pathway or upregulation of compensatory signaling pathways.

Data Presentation

This compound Inhibitory Activity
Target IC50 (nM)
PI3Kα3.5
PI3Kβ25
PI3Kδ5.2
PI3Kγ15
mTOR750
Data represents the half-maximal inhibitory concentration (IC50) of this compound against purified enzymes.
This compound Antiproliferative Activity
Cell Line Cancer Type PI3K Pathway Status IC50 (nM)
PC-3Prostate CancerPTEN null0.49
MCF7Breast CancerPIK3CA mutantRepresentative value: ~5
U87GlioblastomaPTEN nullRepresentative value: ~10
A549Lung CancerPIK3CA wild-typeRepresentative value: >1000
The IC50 value for PC-3 is from a published study. The values for MCF7, U87, and A549 are representative and intended for illustrative purposes, as specific this compound data for these cell lines is not readily available in the public domain. The expected trend is that cell lines with activating mutations in the PI3K pathway (e.g., PTEN null or PIK3CA mutant) will be more sensitive to this compound.

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for p-Akt Inhibition

Objective: To assess the dose-dependent effect of this compound on the phosphorylation of Akt.

Materials:

  • Cancer cell line with an active PI3K pathway

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Akt S473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for 12-24 hours.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (S473) and total Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Perform densitometry analysis to quantify the ratio of p-Akt to total Akt.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-Akt, Akt) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: A typical experimental workflow for Western blot analysis of p-Akt inhibition.

Troubleshooting_Logic Start Inconsistent p-Akt Inhibition? CheckCon Check this compound Concentration & Time Start->CheckCon Yes CheckCell Confirm Cell Line PI3K Pathway Status CheckCon->CheckCell Optimal Optimize Optimize Conditions CheckCon->Optimize Suboptimal CheckBasal Serum-Starve Cells? CheckCell->CheckBasal Dependent NewCell Select Different Cell Line CheckCell->NewCell Not Dependent CheckAb Validate Antibodies & Protocol CheckBasal->CheckAb Yes Starve Implement Serum Starvation CheckBasal->Starve No OptimizeBlot Optimize Blotting Protocol CheckAb->OptimizeBlot Suboptimal

Caption: A logical decision tree for troubleshooting inconsistent p-Akt inhibition results.

References

Validation & Comparative

A Head-to-Head Battle of PI3K Inhibitors: GNE-490 vs. GDC-0941

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research. Among the numerous molecules developed, GNE-490 and GDC-0941 (Pictilisib) have garnered significant attention as potent pan-class I PI3K inhibitors. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Biochemical Potency: A Close Match

Both this compound and GDC-0941 demonstrate high potency against the class I PI3K isoforms (α, β, δ, and γ), which are frequently dysregulated in cancer. As detailed in Table 1, their half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong enzymatic inhibition.

Table 1: Biochemical Potency (IC50) of this compound and GDC-0941 Against Class I PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)
This compound 3.5[1]25[1]5.2[1]15[1]750[1]
GDC-0941 333375>193-fold vs p110α

Notably, this compound was developed from the chemical template of GDC-0941 with modifications aimed at improving metabolic stability and oral bioavailability while maintaining PI3K potency. A key differentiator is the significantly reduced potency of this compound against the mechanistic target of rapamycin (B549165) (mTOR), with an IC50 of 750 nM, making it more selective for PI3K.

In Vitro Efficacy: Cellular Impact

GDC-0941 has been extensively characterized in a multitude of cancer cell lines. For instance, in various breast cancer cell lines, GDC-0941 has demonstrated significant inhibition of cell viability, with IC50 values ranging from 0.455 µM in T47D cells to 15.33 µM in HCC1937 cells. In MCF7 breast cancer cells, the IC50 for GDC-0941 on cell survival was less than 1 µM.

While specific in vitro antiproliferative data for this compound is less publicly available, its discovery was driven by the goal of maintaining the potent cellular activity of its predecessors.

In Vivo Efficacy: A Tale of Two Xenografts

A pivotal study directly compared the in vivo efficacy of this compound and GDC-0941 in a PIK3CA-mutant MCF7.1 breast cancer xenograft model. The findings revealed that both compounds exhibited equivalent efficacy when the dosing was normalized for drug exposure.

GDC-0941 has demonstrated robust anti-tumor activity in a variety of other xenograft models. At a dose of 150 mg/kg, it achieved 98% and 80% tumor growth inhibition in U87MG glioblastoma and IGROV1 ovarian cancer xenografts, respectively. In a MCF7-neo/HER2 breast cancer xenograft model, daily oral administration of 150 mg/kg GDC-0941 resulted in tumor stasis.

Signaling Pathway Inhibition

Both this compound and GDC-0941 function by inhibiting the PI3K pathway, leading to a downstream blockade of key signaling nodes like Akt. This mechanism is crucial for their anti-cancer effects, as the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription GNE_490 This compound GNE_490->PI3K GDC_0941 GDC-0941 GDC_0941->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound and GDC-0941.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of these inhibitors.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Protocol for GDC-0941:

  • Seed breast cancer cells in 96-well plates and culture overnight.

  • Treat cells with varying concentrations of GDC-0941.

  • After the desired incubation period (e.g., 72 hours), add 10% Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for 1 hour at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell survival rate and IC50 value from a dose-response curve.

In Vivo Xenograft Efficacy Study

This experimental workflow is used to assess the anti-tumor activity of the compounds in a living organism.

Xenograft_Workflow start Implant Cancer Cells (e.g., MCF7.1) into Immunocompromised Mice tumor_growth Allow Tumors to Establish and Reach a Predetermined Size start->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Compound (e.g., this compound or GDC-0941) or Vehicle Orally, Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) Calculation monitoring->endpoint

Caption: A generalized workflow for evaluating in vivo efficacy in a xenograft model.

Protocol for GDC-0941 in MCF7-neo/HER2 Xenograft Model:

  • Female athymic nu/nu mice were inoculated subcutaneously with MCF7-neo/HER2 breast cancer cells.

  • When tumors reached a predetermined volume, mice were randomized into treatment groups.

  • GDC-0941 was formulated in 0.5% methylcellulose (B11928114) and 0.2% Tween-80 and administered orally once daily.

  • Tumor volumes were measured regularly to assess tumor growth inhibition.

Conclusion

Both this compound and GDC-0941 are potent pan-class I PI3K inhibitors with demonstrated anti-cancer activity. While GDC-0941 has a broader range of publicly available efficacy data across various cancer models, the direct comparative study in a MCF7.1 xenograft model suggests that this compound possesses equivalent in vivo efficacy with the potential benefit of improved pharmacokinetic properties and greater selectivity over mTOR. The choice between these two inhibitors for research and development purposes may depend on the specific biological question, the cancer type under investigation, and the desired selectivity profile. Further head-to-head studies, particularly examining their in vitro antiproliferative effects in a panel of cell lines, would provide a more complete picture of their comparative efficacy.

References

A Comparative Analysis of GNE-490 and Other Pan-PI3K Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-490 with other notable pan-PI3K inhibitors, including Buparlisib (B177719), Pictilisib, and Copanlisib. The following sections detail their biochemical potency, cellular activity, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data and detailed methodologies.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), represent a significant class of anti-cancer agents. This guide focuses on a comparative analysis of this compound against other well-characterized pan-PI3K inhibitors.

Data Presentation

Biochemical Potency

The in vitro inhibitory activity of this compound and other pan-PI3K inhibitors against the four Class I PI3K isoforms and mTOR is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound 3.5255.215750
Buparlisib (BKM120) 52166116262>1000
Pictilisib (GDC-0941) 333375580
Copanlisib (BAY 80-6946) 0.53.70.76.440
Cellular Activity

The cellular activity of these inhibitors is assessed by their ability to inhibit the phosphorylation of Akt (a key downstream effector of PI3K) and to suppress cell proliferation in various cancer cell lines.

InhibitorCell Linep-Akt Inhibition (IC50, nM)Cell Proliferation (IC50, µM)
Buparlisib (BKM120) Rat1-p110α93-
Pediatric Sarcoma Cell Lines-Median: 1.1[1]
Pancreatic Ductal Adenocarcinoma Cell Lines-0.47 - 2.47[2]
Pictilisib (GDC-0941) U87MG (Glioblastoma)>90% inhibition at doses with AUC >20uM.hr[3]-
Copanlisib (BAY 80-6946) ELT3Complete inhibitionMean: 0.019
Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors in humans (unless otherwise specified) are crucial for determining their dosing schedules and overall exposure.

InhibitorHalf-Life (t1/2, hours)Clearance (CL, L/h)Volume of Distribution (Vd, L)
Buparlisib (BKM120) ~40--
Pictilisib (GDC-0941) ---
Copanlisib (BAY 80-6946) 39.1 - 52.1[4][5][6]17.9 - 24.8[5][6]871 - 1870[4][5][6]

Note: Detailed pharmacokinetic parameters for this compound in humans are not publicly available. The provided data for other inhibitors may vary based on the patient population and study design.

In Vivo Efficacy

The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models.

InhibitorXenograft ModelDosingTumor Growth Inhibition (TGI)
This compound MCF7.1 (Breast Cancer)-Potent suppression
Buparlisib (BKM120) GBM (Glioblastoma)5 mg/kg, 5 days on/2 days offProlonged survival and reduced tumor volume[7]
Pictilisib (GDC-0941) U87MG (Glioblastoma)150 mg/kg, oral98% TGI[8]
IGROV1 (Ovarian Cancer)150 mg/kg, oral80% TGI[8]
Copanlisib (BAY 80-6946) KPL4 (Breast Cancer, Rat)0.5-6 mg/kg, i.v., every 2 days77-100% TGI[9]
JEKO1 (Mantle Cell Lymphoma)10 mg/kg, i.v., 2 days on/5 days offSignificant reduction in tumor growth[10]
Neuroblastoma6 mg/kg, i.p., every 2 daysSignificant suppression of tumor growth[11]

Experimental Protocols

In Vitro PI3K Enzyme Assay (Luminescence-based)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in a suitable kinase assay buffer.

    • Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in the kinase assay buffer.

  • Assay Procedure :

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression.[12]

Western Blot for p-Akt (Ser473)

This protocol details the measurement of phosphorylated Akt as a marker of PI3K pathway inhibition in cells.

  • Cell Culture and Treatment :

    • Culture a suitable cancer cell line (e.g., with a PIK3CA mutation or PTEN loss) to 70-80% confluency.

    • Treat the cells with various concentrations of the PI3K inhibitor or vehicle control for a specified time (e.g., 2 hours).

    • Optionally, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before lysis.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[13][14]

  • SDS-PAGE and Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

    • Quantify the band intensities using densitometry software.[13][14]

Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability to assess the anti-proliferative effects of the inhibitors.

  • Cell Seeding and Treatment :

    • Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor or vehicle control.

  • Incubation :

    • Incubate the cells for 72 hours under standard cell culture conditions.

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis :

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[15][16][17][18]

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GNE490 This compound & Other pan-PI3K Inhibitors GNE490->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.

Experimental_Workflow_Biochemical cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection Inhibitor_Prep Prepare Inhibitor Serial Dilutions Dispense Dispense Inhibitor into 384-well plate Inhibitor_Prep->Dispense Enzyme_Prep Prepare PI3K Enzyme Solution Add_Enzyme Add PI3K Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PIP2 & ATP Solution Add_Substrate Initiate Reaction (Add PIP2/ATP) Substrate_Prep->Add_Substrate Dispense->Add_Enzyme Incubate1 Incubate (15 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction & Deplete ATP Incubate2->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Signal Read Luminescence Add_Detection->Read_Signal

Caption: Workflow for an in vitro biochemical PI3K kinase assay.

Experimental_Workflow_Cellular Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Inhibitor (72 hours) Seed_Cells->Treat_Cells Equilibrate Equilibrate Plate (Room Temp) Treat_Cells->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix to Lyse Cells (2 min) Add_Reagent->Lyse_Cells Stabilize Incubate to Stabilize Signal (10 min) Lyse_Cells->Stabilize Read_Luminescence Read Luminescence Stabilize->Read_Luminescence Analyze_Data Analyze Data & Determine IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for a cell-based proliferation assay (CellTiter-Glo®).

References

A Head-to-Head Comparison of PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, navigating the landscape of phosphoinositide 3-kinase (PI3K) inhibitors requires a detailed understanding of their comparative efficacy, selectivity, and mechanisms of action. This guide provides an objective, data-driven comparison of various PI3K inhibitors, offering insights into their performance in preclinical and clinical settings.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has established it as a prime therapeutic target.[3][4] Small-molecule inhibitors targeting PI3K have been broadly classified into three main categories: pan-PI3K inhibitors that target multiple or all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), isoform-selective inhibitors with specificity for a single isoform, and dual PI3K/mTOR inhibitors.[5] The choice between these classes depends on the specific cancer type, the underlying genetic alterations, and the desired therapeutic window.

Biochemical Potency and Isoform Selectivity

The cornerstone of a PI3K inhibitor's profile is its biochemical potency against the different Class I PI3K isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity profile of an inhibitor is crucial as it can influence both its efficacy and its toxicity profile. For instance, inhibitors targeting the p110α isoform are particularly relevant for tumors with activating mutations in the PIK3CA gene, while p110δ inhibitors have shown significant promise in hematological malignancies.

Below is a summary of the biochemical IC50 values for a selection of representative PI3K inhibitors against the four Class I PI3K isoforms.

InhibitorTarget ClassPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Buparlisib (BKM120) Pan-PI3K52160116250
Pictilisib (GDC-0941) Pan-PI3K33753
Copanlisib (BAY 80-6946) Pan-PI3K (α/δ dominant)0.53.76.40.7
Idelalisib (CAL-101) Isoform-Selective (p110δ)8600560021002.5
Alpelisib (BYL719) Isoform-Selective (p110α)51150250290
Duvelisib (IPI-145) Isoform-Selective (p110δ/γ)292430291
Dactolisib (BEZ235) Dual PI3K/mTOR47575

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Clinical Efficacy and Approved Indications

The clinical utility of PI3K inhibitors is demonstrated by their performance in clinical trials, leading to regulatory approvals for specific indications. Key efficacy endpoints include overall response rate (ORR) and progression-free survival (PFS).

InhibitorTarget ClassApproved Indication(s)Key Efficacy Data (ORR / PFS)
Idelalisib p110δRelapsed/refractory chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), small lymphocytic lymphoma (SLL)CLL (in combo): ORR 81%
Copanlisib Pan-PI3K (α/δ)Relapsed FL in patients who have received at least two prior systemic therapiesFL: ORR 59%
Duvelisib p110δ/γRelapsed/refractory CLL/SLL after at least two prior therapies; relapsed/refractory FL after at least two prior systemic therapiesCLL/SLL: PFS 16.4 months vs 9.1 months with ofatumumab
Alpelisib p110αHR+, HER2-, PIK3CA-mutated, advanced or metastatic breast cancer (in combination with fulvestrant)Breast Cancer: PFS 11.0 months vs 5.7 months with placebo + fulvestrant
Umbralisib p110δ, CK1εRelapsed/refractory marginal zone lymphoma (MZL) after at least one prior anti-CD20-based regimen; relapsed/refractory FL after at least three prior lines of systemic therapy. Note: Voluntarily withdrawn from the market.MZL: ORR 49%; FL: ORR 43%

Clinical trial data is subject to the specific patient populations and trial designs.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of PI3K inhibitors, it is essential to visualize the signaling pathway they target and the experimental workflows used for their characterization.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor PI3K Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis KinaseAssay Biochemical Kinase Assay (e.g., HTRF, ADP-Glo) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50 Determine IC50 Values KinaseAssay->IC50 WesternBlot Western Blot Analysis (p-AKT, p-S6) CellResponse Assess Cellular Response CellViability->CellResponse TargetModulation Confirm Target Modulation WesternBlot->TargetModulation

A typical experimental workflow for evaluating PI3K inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of PI3K inhibitors.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Materials and Reagents:

  • Recombinant PI3K enzymes (p110α, β, γ, δ)

  • PI3K substrate (e.g., PIP2)

  • ATP

  • HTRF detection reagents

  • 384-well low-volume plates

  • Test inhibitor (e.g., PI3K-IN-18)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant PI3K enzyme to each well.

  • Pre-incubation: Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions.

  • Signal Reading: After a final incubation, measure the HTRF signal using a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (e.g., MTT Assay)

This assay quantifies the number of viable cells after treatment with a PI3K inhibitor.

Materials and Reagents:

  • Cancer cell lines

  • Complete culture medium

  • PI3K inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K Pathway Activation

This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream targets like AKT.

Materials and Reagents:

  • Cancer cell lines

  • PI3K inhibitor

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the PI3K inhibitor for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, normalized to the vehicle control.

Conclusion

The selection of a PI3K inhibitor for research or clinical development requires a multifaceted evaluation of its biochemical potency, isoform selectivity, and performance in relevant biological systems. Pan-PI3K inhibitors offer broad activity, while isoform-selective inhibitors may provide an improved therapeutic window in specific genetic contexts. The detailed experimental protocols provided in this guide offer a framework for the rigorous head-to-head comparison of these promising therapeutic agents. As our understanding of the intricacies of the PI3K pathway continues to evolve, so too will the strategies for its effective therapeutic targeting.

References

GNE-490: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the kinase selectivity profile of GNE-490, a potent pan-PI3K inhibitor, against other kinases. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential off-target effects.

This compound Kinase Selectivity Profile

This compound is a (thienopyrimidin-2-yl)aminopyrimidine derivative designed as a potent inhibitor of all four Class I phosphoinositide 3-kinase (PI3K) isoforms. Its cross-reactivity against a panel of related kinases reveals a high degree of selectivity for the PI3K family, with significantly lower potency against the mammalian target of rapamycin (B549165) (mTOR) and other tested kinases.

Kinase TargetIC50 (nM)Selectivity vs. PI3Kα
PI3Kα3.51-fold
PI3Kβ257.1-fold
PI3Kδ5.21.5-fold
PI3Kγ154.3-fold
mTOR750>200-fold
DNA-PK>10,000>2857-fold
ATM>10,000>2857-fold
ATR>10,000>2857-fold
hVps34>10,000>2857-fold

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from Sutherlin et al., 2010, J. Med. Chem.

Experimental Protocols

The following methodologies were utilized to determine the kinase inhibitory activity of this compound.

PI3K and mTOR Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms and mTOR.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases.

  • ATP, [γ-33P]ATP.

  • Lipid substrate: phosphatidylinositol (PI) for PI3K assays.

  • Protein substrate: inactive S6K1 for mTOR assays.

  • Kinase buffer.

  • This compound.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Kinase reactions were performed in a final volume of 50 µL in 96-well plates.

  • The reaction mixture contained kinase buffer, the respective kinase, and this compound at varying concentrations.

  • The reaction was initiated by the addition of a mixture of ATP and [γ-33P]ATP, along with the appropriate substrate (PI for PI3K assays or inactive S6K1 for mTOR assays).

  • The plates were incubated at room temperature for a specified time to allow for the kinase reaction to proceed.

  • The reaction was terminated, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.

DNA-PK, ATM, ATR, and hVps34 Kinase Assays

A similar radiometric assay format was employed to assess the inhibitory activity of this compound against DNA-PK, ATM, ATR, and hVps34, using their respective specific substrates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by this compound, and a generalized workflow for assessing kinase inhibitor selectivity.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition (when unphosphorylated) GNE490 This compound GNE490->PI3K Strong Inhibition GNE490->mTORC1 Weak Inhibition

Caption: PI3K/Akt/mTOR pathway with this compound inhibition points.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling start Start: Compound of Interest (e.g., this compound) serial_dilution Serial Dilution of Compound start->serial_dilution prepare_assays Prepare Kinase Assays (PI3K, mTOR, etc.) run_assays Run Kinase Assays with Varying Compound Concentrations prepare_assays->run_assays serial_dilution->run_assays detect_activity Detect Kinase Activity (e.g., Radiometric Assay) run_assays->detect_activity data_analysis Data Analysis: Calculate % Inhibition detect_activity->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination selectivity_profile Generate Selectivity Profile (Comparison Table) ic50_determination->selectivity_profile

Caption: Workflow for kinase inhibitor selectivity profiling.

GNE-490 vs. Isoform-Specific PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This has led to the development of numerous small molecule inhibitors targeting this pathway. These inhibitors can be broadly categorized into two main classes: pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, δ, γ), and isoform-specific PI3K inhibitors, which are designed to target a single isoform. This guide provides a detailed comparison of GNE-490, a potent pan-PI3K inhibitor, with a selection of well-characterized isoform-specific PI3K inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of this compound and various isoform-specific PI3K inhibitors against the four Class I PI3K isoforms and mTOR. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTypePI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)mTOR (IC50 nM)
This compound Pan-PI3K 3.5 25 5.2 15 750
Alpelisib (B612111) (BYL719)α-specific51200290250>1000
Taselisib (GDC-0032)α, δ, γ-specific (β-sparing)0.29 (Ki)9.1 (Ki)0.12 (Ki)0.97 (Ki)-
Idelalisib (CAL-101)δ-specific86004000192100>10000
Duvelisib (B560053) (IPI-145)δ/γ-specific1602852.527.4-
Copanlisib (BAY 80-6946)Pan-Class I0.53.70.76.4-

Note: Some values for Taselisib are presented as Ki (inhibition constant) rather than IC50. While related, these values are not directly comparable.

In Vivo Efficacy: Preclinical Xenograft Models

The in vivo anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models.

InhibitorCancer ModelKey Findings
This compound MCF7.1 breast cancer xenograftPotent tumor suppression.
Alpelisib (BYL719)PIK3CA-mutant breast cancer xenograftsDose-dependent anti-tumor efficacy.[3]
Idelalisib (CAL-101)B-cell acute lymphoblastic leukemia (B-ALL) and chronic lymphocytic leukemia (CLL) modelsDemonstrated cytotoxicity and reduction in pAkt levels.[1]
Duvelisib (IPI-145)T-cell lymphoma patient-derived xenograftShift from immunosuppressive M2-like to inflammatory M1-like macrophages.[4]
Copanlisib (BAY 80-6946)Rat KPL4 tumor xenograftRobust antitumor activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PI3K inhibitors are provided below.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test inhibitors (e.g., this compound, isoform-specific inhibitors)

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitors in DMSO.

  • Kinase Reaction:

    • In a white opaque plate, add the recombinant PI3K enzyme, lipid substrate, and ATP to the appropriate reaction buffer.

    • Add the serially diluted inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-Akt (Ser473)

This technique is used to detect the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.

Materials:

  • Cancer cell line

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with inhibitors for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GPCR G-Protein Coupled Receptor (GPCR) PI3K PI3K RTK->PI3K GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow_Inhibitor_Evaluation start Start cell_culture Cancer Cell Line Culture start->cell_culture inhibitor_treatment Treat with this compound or Isoform-Specific Inhibitor cell_culture->inhibitor_treatment biochemical_assay Biochemical Assay (e.g., ADP-Glo) inhibitor_treatment->biochemical_assay cellular_assay Cellular Proliferation Assay (e.g., MTT) inhibitor_treatment->cellular_assay western_blot Western Blot for p-AKT inhibitor_treatment->western_blot data_analysis Data Analysis (IC50, % Inhibition) biochemical_assay->data_analysis cellular_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for PI3K inhibitor evaluation.

Inhibitor_Mechanism_of_Action cluster_pan Pan-PI3K Inhibition cluster_isoform Isoform-Specific Inhibition GNE490 This compound PI3K_alpha PI3Kα GNE490->PI3K_alpha PI3K_beta PI3Kβ GNE490->PI3K_beta PI3K_delta PI3Kδ GNE490->PI3K_delta PI3K_gamma PI3Kγ GNE490->PI3K_gamma Alpelisib Alpelisib PI3K_alpha2 PI3Kα Alpelisib->PI3K_alpha2 Idelalisib Idelalisib PI3K_delta2 PI3Kδ Idelalisib->PI3K_delta2 PI3K_beta2 PI3Kβ PI3K_gamma2 PI3Kγ

Caption: Mechanism of action for pan vs. isoform-specific inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of GNE-490 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of GNE-490, a potent and selective class I PI3K inhibitor. While one Safety Data Sheet (SDS) from 2014 characterizes this compound as non-hazardous, the general best practices for small molecule kinase inhibitors recommend a more cautious approach, treating them as potentially hazardous chemical waste. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

ActivityRequired PPESpecifications
Waste Handling & Disposal Double Nitrile Gloves, Lab Coat, Safety Goggles or Face ShieldUse appropriate waste containers and adhere to designated disposal routes.[1]
Solution Preparation Double Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be performed in a certified chemical fume hood.[1]
Solid Compound Weighing Double Gloves, Lab Coat, Safety Glasses, N95 RespiratorTo be conducted in a chemical fume hood or ventilated balance enclosure.[1]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical waste management lies in the segregation, secure containment, and accurate labeling of all waste streams. Never mix chemical waste with regular trash or biohazardous waste.[2]

Step 1: Waste Segregation at the Point of Generation

Properly separate waste as it is generated to prevent unintended chemical reactions and ensure correct disposal.

  • Solid Waste: All materials that have come into direct contact with this compound are to be considered contaminated solid chemical waste. This includes:

    • Gloves and other PPE

    • Pipette tips

    • Tubes and vials

    • Weighing papers

    • Bench paper and absorbent pads[1][2]

  • Liquid Waste: All solutions containing this compound must be collected as liquid chemical waste. This includes:

    • Unused stock solutions (often in solvents like DMSO)

    • Contaminated buffers or cell culture media

    • Solvents used for cleaning and decontamination[1][2]

    • Important: Keep halogenated and non-halogenated solvent waste in separate, compatible containers.[2]

  • Sharps Waste: Needles, syringes, and scalpels contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container specifically for hazardous chemical waste.[1]

Step 2: Containment and Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Containers: Use sturdy, leak-proof containers that are chemically compatible with the waste. Whenever possible, use the original container for surplus chemicals.[3][4] Containers should be kept closed except when adding waste.[3]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5] The label must clearly identify the contents, including the full chemical name "this compound" and any other constituents in the mixture.[5][6]

Step 3: Storage and Disposal
  • Temporary Storage: Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and have secondary containment to capture any potential leaks.[2][5]

  • EHS Pickup: Once a waste container is full, or your experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.[2]

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. [2][3][4]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

GNE490_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal generation This compound Use solid_waste Solid Waste (Gloves, Tips, Vials) generation->solid_waste Contaminated Consumables liquid_waste Liquid Waste (Solutions, Solvents) generation->liquid_waste Used/Unused Solutions sharps_waste Sharps Waste (Needles, Scalpels) generation->sharps_waste Contaminated Sharps contain_solid Seal in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled Sharps Container sharps_waste->contain_sharps ehs_pickup Arrange EHS Waste Pickup contain_solid->ehs_pickup contain_liquid->ehs_pickup contain_sharps->ehs_pickup

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

Disclaimer: The information provided is based on general best practices for the disposal of small molecule kinase inhibitors. A Safety Data Sheet for this compound from SYNkinase (August 2014) suggests it may be non-hazardous.[7] However, due to the nature of this compound class, a cautious approach is recommended. Always consult your institution's Environmental Health and Safety (EHS) department and the most current SDS for the specific compound being used before handling or disposal.

References

Personal protective equipment for handling GNE-490

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling GNE-490 based on general best practices for potent, research-grade kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult the official SDS provided by the supplier for definitive safety information and handling procedures.

Immediate Safety and Operational Plan

This compound is a research compound and, like all new chemical entities, should be handled with a high degree of caution. Although a preliminary safety data sheet indicates it is not classified as hazardous under certain regulations, its full toxicological properties may not be known. Therefore, treating it as a potentially potent compound is a prudent approach to ensure laboratory safety.

Core Principles for Handling:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory to prevent cross-contamination.

  • Containment: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.

  • Decontamination: Have a clear decontamination protocol for surfaces and equipment.

  • Emergency Plan: Ensure all personnel are aware of emergency procedures in case of a spill or exposure.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Activity Eye Protection Hand Protection Protective Clothing Respiratory Protection Ventilation
Weighing and Aliquoting (Solid Form) Chemical splash gogglesTwo pairs of nitrile gloves (double-gloving)Disposable lab coatNIOSH-approved N95 or higher-rated respiratorCertified chemical fume hood or powder containment hood
Solution Preparation and Handling Chemical splash goggles or face shieldTwo pairs of nitrile glovesStandard laboratory coatNot generally required if handled in a fume hoodCertified chemical fume hood
Cell Culture and In Vitro Assays Safety glasses with side shieldsNitrile glovesStandard laboratory coatNot requiredStandard cell culture hood

Data synthesized from general safety protocols for potent kinase inhibitors.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

GNE490_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review_SDS Review Supplier's SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Weigh_Solid Weigh Solid this compound Don_PPE->Weigh_Solid Prepare_Stock Prepare Stock Solution Weigh_Solid->Prepare_Stock Use_in_Experiment Use in Experiment Prepare_Stock->Use_in_Experiment Decontaminate_Surfaces Decontaminate Surfaces & Glassware Use_in_Experiment->Decontaminate_Surfaces Dispose_Solid_Waste Dispose of Solid Waste in Labeled Container Decontaminate_Surfaces->Dispose_Solid_Waste Dispose_Liquid_Waste Dispose of Liquid Waste in Labeled Container Dispose_Solid_Waste->Dispose_Liquid_Waste Remove_PPE Remove PPE Dispose_Liquid_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Spill_Response_Plan Chemical Spill Response Plan Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Small_Spill Small & Contained? Assess_Severity->Small_Spill Cleanup_Procedure Follow Minor Spill Cleanup Procedure Small_Spill->Cleanup_Procedure Yes Evacuate_Alert Evacuate Area & Alert Supervisor/Safety Office Small_Spill->Evacuate_Alert No Seek_Medical_Attention Provide First Aid & Seek Medical Attention if Exposed Evacuate_Alert->Seek_Medical_Attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.